molecular formula C9H10O3 B2383788 Methyl 2-(hydroxymethyl)benzoate CAS No. 41150-46-3

Methyl 2-(hydroxymethyl)benzoate

Cat. No.: B2383788
CAS No.: 41150-46-3
M. Wt: 166.176
InChI Key: CPWIWKDXZSJHHG-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3) is a benzoate ester compound of interest in organic synthesis and chemical research. This compound, with a molecular formula of C 9 H 10 O 3 and a molecular weight of 166.17 g/mol, serves as a versatile building block due to the presence of both an ester and a benzyl alcohol functional group on the aromatic ring . Its structure allows for further chemical modifications, making it a valuable intermediate for developing more complex molecules. The compound has a density of approximately 1.177 g/cm³ and a boiling point of around 302°C . In a research context, this chemical is strictly for laboratory analysis and is classified as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should note that this compound requires careful handling; it has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and safety protocols should always be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIWKDXZSJHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(hydroxymethyl)benzoate, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind its properties and applications.

Molecular Overview and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a methyl ester and a hydroxymethyl group at the ortho positions. This unique arrangement of a nucleophilic alcohol and an electrophilic ester on a rigid scaffold makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41150-46-3[1]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [2]
Density 1.177 g/cm³[3]
Boiling Point 302.251 °C at 760 mmHg[3]
Flash Point 133.143 °C[3]
XLogP3 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 46.5 Ų[2]

These properties suggest a compound with moderate polarity, making it soluble in a range of organic solvents. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple acceptors (the hydroxyl and ester oxygens) influences its solubility and interaction with other molecules.

Synthesis of this compound

A common and efficient route to this compound involves a two-step process starting from phthalide. This approach is advantageous due to the ready availability and low cost of the starting material.

Step 1: Synthesis of 2-(hydroxymethyl)benzoic acid from Phthalide

This step involves the base-catalyzed hydrolysis (saponification) of the lactone ring in phthalide.[4]

Experimental Protocol: Synthesis of 2-(hydroxymethyl)benzoic acid

Materials:

  • Phthalide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

  • To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).[4]

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

  • After completion, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid with stirring until the solution reaches a pH of 1-2. The product will precipitate as a white solid.[4]

  • Collect the precipitated 2-(hydroxymethyl)benzoic acid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Dry the product. For higher purity, recrystallization from hot water can be performed.[4]

Step 2: Fischer Esterification of 2-(hydroxymethyl)benzoic acid

The second step is the Fischer esterification of the synthesized 2-(hydroxymethyl)benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(hydroxymethyl)benzoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-(hydroxymethyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.[5]

  • Heat the mixture to reflux (approximately 65°C for methanol) for 4-8 hours, monitoring the reaction by TLC.[5]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[5]

Synthesis_Workflow Phthalide Phthalide NaOH_EtOH NaOH, Ethanol Reflux Phthalide->NaOH_EtOH Acid 2-(hydroxymethyl)benzoic acid NaOH_EtOH->Acid MeOH_H2SO4 Methanol, H₂SO₄ Reflux Acid->MeOH_H2SO4 FinalProduct This compound MeOH_H2SO4->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic Characteristics (Predicted)

¹H NMR:

  • Aromatic protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

  • Hydroxymethyl protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

  • Hydroxyl proton (OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • Methyl ester protons (CH₃): A sharp singlet around δ 3.9 ppm.

¹³C NMR:

  • Carbonyl carbon (C=O): In the region of δ 165-170 ppm.

  • Aromatic carbons (6C): Multiple signals between δ 125-140 ppm.

  • Hydroxymethyl carbon (CH₂): Around δ 60-65 ppm.

  • Methyl ester carbon (CH₃): Around δ 52 ppm.

IR Spectroscopy:

  • O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.[6]

  • C-O stretch (ester and alcohol): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[6]

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak at m/z = 166.

  • Key Fragmentation Patterns: Expect losses of the methoxy group (-OCH₃, m/z = 31), the hydroxymethyl group (-CH₂OH, m/z = 31), and the entire methoxycarbonyl group (-COOCH₃, m/z = 59). A prominent peak at m/z = 135 corresponding to the loss of the methoxy group is likely.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon in the synthesis of pharmaceuticals and other fine chemicals.[9] The hydroxyl and methyl ester groups can be selectively reacted under different conditions.

  • The Hydroxyl Group: Can undergo oxidation to an aldehyde or carboxylic acid, etherification, or esterification.

  • The Methyl Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted to an amide.

  • The Aromatic Ring: Can undergo electrophilic aromatic substitution, though the ester group is deactivating.

This differential reactivity allows for the sequential modification of the molecule, making it a versatile starting point for building molecular complexity. For instance, the hydroxyl group can be protected, followed by manipulation of the ester, and then deprotection to reveal the hydroxyl group for further reaction.

In the context of drug discovery, building blocks like this compound are crucial for creating libraries of compounds for screening. Its structure is a precursor to a variety of heterocyclic systems and substituted aromatic compounds that are prevalent in pharmacologically active molecules. For example, derivatives of 2-hydroxymethylbenzoic acid have been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[9]

Reactivity_Diagram Start This compound Oxidation Oxidation Start->Oxidation [O] Esterification_OH Esterification (OH) Start->Esterification_OH RCOCl Hydrolysis Hydrolysis (Ester) Start->Hydrolysis H₃O⁺/OH⁻ Amidation Amidation (Ester) Start->Amidation R₂NH Product_Aldehyde Methyl 2-formylbenzoate Oxidation->Product_Aldehyde Product_Ester Diester derivative Esterification_OH->Product_Ester Product_Acid 2-(hydroxymethyl)benzoic acid Hydrolysis->Product_Acid Product_Amide 2-(hydroxymethyl)benzamide derivative Amidation->Product_Amide

Caption: Key reactions of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as methyl benzoate and substituted benzoic acids can provide guidance on appropriate handling procedures.[10][11]

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

References

  • Current time information in Ardakan, IR. (n.d.). Google.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Studylib. (n.d.). Fischer Esterification: Preparation of methyl benzoate. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

  • Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved February 23, 2026, from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 41150-46-3 ). Retrieved February 23, 2026, from [Link]

  • SysKem Chemie GmbH. (2019, June 27). Sicherheitsdatenblatt: Methylbenzoat. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved February 23, 2026, from [Link]

  • ChemSrc. (2025, August 26). This compound | CAS#:41150-46-3. Retrieved February 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. WebBook. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. WebBook. Retrieved February 23, 2026, from [Link]

  • Sinfoo Biotech. (n.d.). This compound,(CAS# 41150-46-3). Retrieved February 23, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 23, 2026, from [Link]

  • CABI Digital Library. (n.d.). 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). A concise synthesis of substituted benzoates. Retrieved February 23, 2026, from [Link]

  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 23, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Chemical Synthesis and Properties of Methyl Benzoate. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: 2-Hydroxymethyl-benzoic Acid Methyl Ester vs. Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Interconversion, and Analytical Differentiation

Executive Summary

This guide addresses the critical chemical relationship between Phthalide (isobenzofuran-1(3H)-one) and its acyclic tautomeric equivalent, 2-Hydroxymethyl-benzoic acid methyl ester (HMBAME). While often treated as distinct entities in catalog databases, these compounds exist in a precarious equilibrium governed by pH, solvent polarity, and entropy.

For drug development professionals, distinguishing these two is not merely an academic exercise; it is a quality control necessity. Phthalide represents the thermodynamically favored, cyclized pharmacophore found in drugs like n-butylphthalide (NBP), whereas HMBAME represents the "masked" open-chain precursor or a potential hydrolysis impurity. This guide defines the protocols for their synthesis, stabilization, and spectroscopic differentiation.

Part 1: Structural Dynamics & Thermodynamics

The relationship between HMBAME and Phthalide is a classic example of ring-chain tautomerism driven by the ortho-substitution effect.

The Equilibrium Triangle

The conversion is not always direct. It often proceeds through the free acid intermediate (2-hydroxymethylbenzoic acid) or via direct transesterification.

  • Phthalide (Lactone): The thermodynamically stable form in neutral/acidic aqueous media due to the entropic advantage of the 5-membered ring.

  • HMBAME (Hydroxy-Ester): Kinetic product. Stable in anhydrous methanol or under specific basic conditions, but prone to spontaneous cyclization (releasing methanol) upon exposure to acid catalysts or heat.

Equilibrium Phthalide Phthalide (Lactone Form) Thermodynamic Product HMBAME HMBAME (Methyl Ester) Kinetic Product Phthalide->HMBAME + MeOH / Base (Ring Opening) Intermediate Tetrahedral Intermediate HMBAME->Intermediate + H+ / Heat (Cyclization initiation) Intermediate->Phthalide - MeOH (Entropy driven)

Caption: Figure 1. The acid-catalyzed cyclization of HMBAME to Phthalide involves the loss of methanol, driven by the stability of the 5-membered lactone ring.

Part 2: Analytical Differentiation (QC & Identification)

Distinguishing the ester (HMBAME) from the lactone (Phthalide) is critical during reaction monitoring. The two species have distinct spectroscopic signatures.[1][2]

1. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary differentiator. The lactone ring strain shifts the carbonyl absorption to a higher frequency compared to the acyclic ester.

FeaturePhthalide (Lactone)HMBAME (Methyl Ester)Mechanistic Reason
C=O Stretch 1760–1780 cm⁻¹ 1715–1730 cm⁻¹ Ring strain in the 5-membered lactone increases bond force constant.
O-H Stretch Absent3200–3450 cm⁻¹ HMBAME possesses a free primary alcohol; Phthalide does not.
2. Nuclear Magnetic Resonance (¹H NMR)

NMR provides the most definitive confirmation of structure.

  • The "Smoking Gun": The presence of a sharp singlet at ~3.9 ppm (Methoxy group) confirms the open chain HMBAME.

  • Benzylic Protons: The methylene (-CH₂-) protons shift significantly depending on whether they are attached to a free alcohol (HMBAME) or an ester oxygen within the ring (Phthalide).

Proton EnvironmentPhthalide (δ ppm)HMBAME (δ ppm)
-OCH₃ (Methoxy) Absent 3.85 – 3.95 (s, 3H)
Ar-CH₂-O 5.32 (s, 2H) 4.60 – 4.80 (s/d, 2H)
Aromatic Region 7.50 – 7.95 (m, 4H)7.30 – 8.00 (m, 4H)
Part 3: Synthetic Utility & Experimental Protocols
Protocol A: Synthesis of Phthalide from HMBAME (Cyclization)

Objective: Efficiently convert the open-chain ester to the lactone pharmacophore. Mechanism: Acid-catalyzed intramolecular transesterification.

Reagents:

  • HMBAME (10 mmol)

  • p-Toluenesulfonic acid (pTsOH) (0.5 mmol, 5 mol%)

  • Toluene (50 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve HMBAME in toluene. Add pTsOH.

  • Reflux: Heat the mixture to reflux (110°C). The reaction drives the equilibrium toward Phthalide by boiling off the methanol byproduct (b.p. 64.7°C).

    • Note: While a Dean-Stark trap removes water, in this specific transformation, it helps separate the methanol/toluene azeotrope.

  • Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexane). Phthalide (Rf ~0.5) is typically less polar than HMBAME (Rf ~0.3 due to the free -OH).

  • Workup: Cool to room temperature. Wash with sat.[3] NaHCO₃ (2 x 20 mL) to remove the acid catalyst. Dry organic layer over MgSO₄.

  • Isolation: Concentrate in vacuo. Phthalide typically crystallizes as a white solid upon cooling.

Protocol B: Kinetic Stability Assay (Plasma/Buffer)

Objective: Determine the hydrolytic stability of HMBAME (Prodrug potential) vs Phthalide.

Workflow:

  • Stock Solution: Prepare 10 mM stocks of HMBAME and Phthalide in DMSO.

  • Incubation: Spike stocks into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) at 37°C (Final conc: 100 µM).

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.

  • Quench: Immediately add 100 µL cold Acetonitrile (with Internal Standard) to stop equilibrium shifts.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Self-Validating Logic:

  • If HMBAME is stable, the peak area remains constant.

  • If HMBAME cyclizes, the Phthalide peak will appear and grow (check mass balance: Area_Ester + Area_Lactone = Constant).

Part 4: Pharmacological Implications

The choice between the ester and the lactone dictates the pharmacokinetic profile .

  • Phthalide as the Active Core: In drugs like n-butylphthalide (used for ischemic stroke), the lactone ring is essential for lipophilicity, allowing blood-brain barrier (BBB) penetration. The ring protects the carboxylic acid from ionization.

  • HMBAME as a Prodrug Strategy: The open-chain ester is more polar (due to the -OH) but can be derivatized. For example, esterifying the benzylic alcohol of HMBAME creates a "double ester" prodrug. Upon hydrolysis in vivo, it releases HMBAME, which then spontaneously cyclizes to the bioactive Phthalide.

PharmaPath Prodrug Double Prodrug (Lipophilic Carrier) HMBAME_Vivo HMBAME (Transient Intermediate) Prodrug->HMBAME_Vivo Hydrolysis 1 Phthalide_Active Phthalide (Active CNS Agent) HMBAME_Vivo->Phthalide_Active Spontaneous Cyclization (pH 7.4) Metabolism Liver/Plasma Esterases Metabolism->Prodrug

Caption: Figure 2. The prodrug strategy utilizing the spontaneous cyclization of the HMBAME intermediate to generate the active Phthalide in vivo.

References
  • Organic Syntheses. "Phthalide." Org.[4][5] Synth.1934 , 14, 78; Coll. Vol.1943 , 2, 526. (Classic synthesis via reduction, establishing the stability of the lactone).

  • National Center for Biotechnology Information (NCBI). "Phthalide - Compound Summary." PubChem. (Physicochemical properties and spectral data).

  • BenchChem. "Synthesis and Properties of 2-Hydroxymethylbenzoic Acid Derivatives." (Technical overview of the acid/lactone equilibrium).

  • Journal of the American Chemical Society. "Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids." (Kinetic data on the cyclization rates).

  • Molecules. "Synthesis of Phthalides and α,β-Butenolides by Transition Metal-Catalyzed Activation." (Modern synthetic routes to substituted phthalides).

Sources

Technical Guide: Solubility Profiling & Stability of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical stability, and characterization protocols for Methyl 2-(hydroxymethyl)benzoate (CAS 6908-41-4).

Executive Summary

This compound (M2HMB) is a bifunctional aromatic ester widely used as a building block in the synthesis of phthalides and isoindolinones. While its solubility follows standard lipophilic ester trends, its utility is governed by its chemical instability.

Unlike simple benzoates, M2HMB possesses an ortho-hydroxymethyl group capable of intramolecular nucleophilic attack on the ester carbonyl. This leads to spontaneous lactonization, forming Phthalide (isobenzofuran-1(3H)-one) and releasing methanol. Researchers must distinguish between true solubility and decomposition-limited solubility. This guide outlines the solvent systems, theoretical solubility parameters, and validated protocols to ensure data integrity.

Physicochemical Profile & Structural Dynamics

The Ortho-Effect and Lactonization

The solubility behavior of M2HMB cannot be decoupled from its stability. In protic solvents or under acidic/basic catalysis, the thermodynamic equilibrium shifts toward the lactone (Phthalide).

  • M2HMB (Open Form): Kinetic product. Soluble in alcohols but prone to transesterification/cyclization.

  • Phthalide (Closed Form): Thermodynamic product. More non-polar; different solubility profile.

Critical Insight: When measuring solubility in protic solvents (e.g., Methanol), the release of methanol during cyclization can artificially inflate solubility readings if the analytical method (e.g., UV-Vis) does not separate the two species.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways that complicate solubility analysis.

M2HMB_Stability M2HMB This compound (Solute) Inter Tetrahedral Intermediate M2HMB->Inter + Heat/Acid/Base Inter->M2HMB Reversible (Slow) Phthalide Phthalide (Lactone) (Impurity/Degradant) Inter->Phthalide - MeOH MeOH Methanol (Byproduct) Phthalide->MeOH Co-elutes in GC/HPLC?

Figure 1: Spontaneous lactonization pathway of M2HMB. Solubility protocols must account for the formation of Phthalide.

Theoretical Solubility Framework

To predict solubility in novel solvent systems, we utilize Hansen Solubility Parameters (HSP) .[1][2] Since experimental HSP values for M2HMB are not standard in literature, we derive them via group contribution methods based on structural analogs (Methyl salicylate and Benzyl alcohol).

Estimated Hansen Parameters
  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (Aromatic ring contribution)
  • 
     (Polarity):  ~8.5 MPa
    
    
    
    (Ester and Hydroxyl dipoles)
  • 
     (Hydrogen Bonding):  ~12.0 MPa
    
    
    
    (Hydroxyl donor/acceptor capability)
Solvent Compatibility Matrix

The interaction radius (


) suggests M2HMB is most compatible with polar aprotic solvents which disrupt intermolecular H-bonds without catalyzing cyclization.
Solvent ClassRepresentative SolventsSolubility PredictionStability Risk
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Low (Best for handling)
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Low (Ideal for stock solutions)
Polar Protic Methanol, Ethanol, IsopropanolModerate (20-50 mg/mL)High (Promotes transesterification)
Ethers THF, MTBEModerate Low
Alkanes Hexane, HeptaneLow (<1 mg/mL)Low
Aqueous Water, PBS (pH 7.4)Poor (<0.5 mg/mL)High (Hydrolysis risk at high pH)

Expert Note: For NMR or stock preparation, Deuterated Chloroform (


)  or DMSO-

are the gold standards. Avoid

(Methanol-d4) for long-term storage to prevent deuterium exchange and lactonization.

Validated Experimental Protocol

To determine the thermodynamic solubility of M2HMB, a simple "shake-flask" method is insufficient due to the stability issues described above. The following protocol integrates a stability check using HPLC.

Materials
  • Solid Phase: this compound (>98% purity).[3]

  • Media: Target solvent (e.g., PBS pH 7.4, FaSSIF, or Organic Solvent).

  • Instrumentation: HPLC with Diode Array Detector (DAD) or UV-Vis (if stability is confirmed).

Step-by-Step Methodology
  • Saturation: Add excess M2HMB solid (~10 mg) to 1 mL of the target solvent in a crimp-sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Caution: Do not heat to speed up dissolution; this accelerates Phthalide formation.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (avoid Nylon filters which may bind esters).

  • Quantification (HPLC-DAD):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

      
       95%).
      
    • Detection: 254 nm (Aromatic ring).

    • Differentiation: M2HMB will elute earlier (more polar) than the Phthalide impurity.

Analytical Workflow Diagram

Solubility_Protocol Start Weigh Excess Solid (M2HMB) Solvent Add Target Solvent (e.g., PBS, DCM) Start->Solvent Shake Equilibrate 24h @ 25°C Solvent->Shake Filter Filter (0.22 µm PVDF) Shake->Filter HPLC HPLC-DAD Analysis Filter->HPLC Decision Check Chromatogram HPLC->Decision Result1 Single Peak: Report Solubility Decision->Result1 >98% Purity Result2 Double Peak (Lactone): Report Instability Decision->Result2 Degradation >2%

Figure 2: Thermodynamic solubility workflow with integrated stability checkpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81325, this compound. Retrieved from [Link]

  • Biorelevant. Solubility Check in FaSSIF/FeSSIF by HPLC. (Standard protocol for solubility profiling).[4][5] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution theory). Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-hydroxy-2-(o-tolyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and development is characterized by an ever-present need for novel molecular scaffolds and versatile synthetic intermediates. Among the vast arsenal of chemical building blocks, α-hydroxy esters, particularly those bearing aromatic moieties, hold a significant position due to their prevalence in biologically active molecules and their utility in asymmetric synthesis. This technical guide provides a comprehensive overview of Methyl 2-hydroxy-2-(o-tolyl)acetate , a member of this important class of compounds. While not as extensively documented as its close analog, methyl mandelate, this molecule presents unique structural features that warrant a closer examination of its chemical properties, synthesis, and potential applications. As a Senior Application Scientist, this guide aims to synthesize the available technical data with practical insights to empower researchers in their pursuit of innovative chemical entities.

Chemical Identity and Properties

Methyl 2-hydroxy-2-(o-tolyl)acetate , also known as methyl o-tolylglycolate, is an organic compound with the chemical formula C₁₀H₁₂O₃. It is the methyl ester of 2-hydroxy-2-(o-tolyl)acetic acid. The presence of a stereocenter at the α-carbon means that this compound can exist as a racemic mixture or as individual enantiomers.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature and database searches, a list of synonyms and chemical identifiers is provided below.

Identifier Value
IUPAC Name methyl 2-hydroxy-2-(2-methylphenyl)acetate
CAS Number 77062-83-0
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
SMILES CC1=CC=CC=C1C(C(=O)OC)O
InChI InChI=1S/C10H12O3/c1-7-4-2-3-5-8(7)9(11)10(12)13-6/h2-5,9,11H,1,6H3
Physicochemical Properties (Predicted and Inferred)

Due to a lack of extensive experimental data in publicly available literature, some of the physicochemical properties are predicted or inferred from structurally similar compounds.

Property Value/Description
Appearance Likely a solid or oil at room temperature.
Solubility Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.
Boiling Point Not experimentally determined.
Melting Point Not experimentally determined.

Synthesis and Manufacturing

The synthesis of Methyl 2-hydroxy-2-(o-tolyl)acetate is not widely documented in dedicated publications. However, established synthetic methodologies for α-hydroxy esters provide a reliable framework for its preparation. The most logical and commonly employed route is the reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(o-tolyl)acetate .

Key Precursor: Methyl 2-oxo-2-(o-tolyl)acetate

The primary precursor for the synthesis of Methyl 2-hydroxy-2-(o-tolyl)acetate is Methyl 2-oxo-2-(o-tolyl)acetate (CAS 34966-54-6), also known as methyl o-methyl phenyl glyoxylate[1].

Properties of Methyl 2-oxo-2-(o-tolyl)acetate:

Identifier Value
CAS Number 34966-54-6
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol [1]

This α-keto ester serves as an important intermediate in organic synthesis and has been explored for its potential applications in medicinal chemistry and as a building block for fungicides[2].

Synthetic Pathway: Reduction of the α-Keto Ester

The conversion of the α-keto group in Methyl 2-oxo-2-(o-tolyl)acetate to a hydroxyl group is a standard reduction reaction. The choice of reducing agent is critical to ensure the selective reduction of the ketone without affecting the ester functionality.

Synthesis_Pathway Precursor Methyl 2-oxo-2-(o-tolyl)acetate (CAS: 34966-54-6) Product Methyl 2-hydroxy-2-(o-tolyl)acetate (CAS: 77062-83-0) Precursor->Product Reduction Reagent Reducing Agent (e.g., NaBH4) Reagent->Product

Figure 1: General synthetic pathway for Methyl 2-hydroxy-2-(o-tolyl)acetate.

Experimental Protocol: A Representative Procedure

Objective: To synthesize Methyl 2-hydroxy-2-(o-tolyl)acetate by the reduction of Methyl 2-oxo-2-(o-tolyl)acetate.

Materials:

  • Methyl 2-oxo-2-(o-tolyl)acetate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Methyl 2-oxo-2-(o-tolyl)acetate (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath) with stirring.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis can be validated by spectroscopic analysis of the product (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the presence of the hydroxyl group and the disappearance of the ketone carbonyl signal.

Applications in Research and Drug Development

While direct pharmacological data for Methyl 2-hydroxy-2-(o-tolyl)acetate is limited, its structural similarity to mandelic acid and its derivatives suggests its potential as a valuable building block in medicinal chemistry. Aryl- and heteroaryl acetic acid derivatives are an important class of non-steroidal anti-inflammatory drugs (NSAIDs)[3].

As a Chiral Building Block

The presence of a chiral center makes this compound, particularly in its enantiomerically pure forms, a valuable intermediate for the asymmetric synthesis of more complex molecules. Enantiomerically pure α-hydroxy esters are crucial in the synthesis of a wide range of pharmaceuticals where stereochemistry dictates biological activity.

Potential as a Scaffold in Medicinal Chemistry

The structural motif of an α-hydroxy-α-aryl ester is found in various biologically active compounds. Derivatives of glycolic acid have been investigated as potential antiallergic and anti-inflammatory agents[4]. The tolyl group offers a site for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

Applications Target Methyl 2-hydroxy-2-(o-tolyl)acetate App1 Chiral Precursor in Asymmetric Synthesis Target->App1 App2 Scaffold for Novel Pharmaceutical Agents Target->App2 App3 Intermediate for Agrochemicals Target->App3

Figure 2: Potential applications of Methyl 2-hydroxy-2-(o-tolyl)acetate.

Spectroscopic Characterization (Predicted)

No experimental spectra for Methyl 2-hydroxy-2-(o-tolyl)acetate are readily available in public databases. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm.

  • CH-OH Proton: A singlet or doublet (if coupled to the hydroxyl proton) around δ 5.0-5.5 ppm.

  • -OCH₃ Protons: A singlet around δ 3.7 ppm.

  • -CH₃ (Tolyl) Protons: A singlet around δ 2.3 ppm.

  • -OH Proton: A broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): In the region of δ 170-175 ppm.

  • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

  • CH-OH Carbon: Around δ 70-75 ppm.

  • -OCH₃ Carbon: Around δ 52 ppm.

  • -CH₃ (Tolyl) Carbon: Around δ 20 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and the hydroxyl group.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling Methyl 2-hydroxy-2-(o-tolyl)acetate. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its meta-isomer, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), suggesting that similar precautions should be taken for the ortho-isomer[5].

Conclusion and Future Outlook

Methyl 2-hydroxy-2-(o-tolyl)acetate represents a potentially valuable, yet under-explored, chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis from its corresponding α-keto ester makes it an accessible building block. While direct applications are yet to be widely reported, its structural features suggest its utility as a chiral precursor and a scaffold for the development of novel bioactive molecules. Further research into the properties and reactivity of its enantiomerically pure forms could unlock new avenues in asymmetric synthesis and medicinal chemistry. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • PubMed. (1998). Novel antiallergic and antiinflammatory agents. Part I: Synthesis and pharmacology of glycolic amide derivatives. Retrieved from PubMed website: [Link]

  • Gomha, S. M., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC. [Link]

Sources

Technical Guide: Structural, Synthetic, and Reactivity Differentiation of Methyl Salicylate and Methyl 2-(Hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Methyl Salicylate and Methyl 2-(Hydroxymethyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry and process development, distinguishing between structural isomers and homologs is critical for ensuring safety and efficacy. This guide analyzes the divergence between Methyl Salicylate (the methyl ester of salicylic acid) and This compound (an open-chain derivative of phthalide).

While both compounds possess an ortho-substituted benzoate core, their chemical behavior is diametrically opposed due to the nature of the hydroxyl group:

  • Methyl Salicylate: Contains a phenolic hydroxyl group. It is chemically stable, exhibits intramolecular hydrogen bonding, and functions pharmacologically as a salicylate (NSAID).

  • This compound: Contains a benzylic primary alcohol. It is kinetically unstable, prone to spontaneous lactonization to form phthalide, and serves primarily as a synthetic intermediate rather than a final active pharmaceutical ingredient (API).

Structural & Physicochemical Analysis

The fundamental difference lies in the oxidation state and hybridization of the carbon bearing the hydroxyl group.

Molecular Architecture
  • Methyl Salicylate (

    
    ):  The hydroxyl group is attached directly to the aromatic ring (
    
    
    
    carbon). This configuration allows for resonance delocalization and significant acidity (pKa ~9.8).
  • This compound (

    
    ):  The hydroxyl group is attached to a methylene bridge (
    
    
    
    carbon). This is a primary alcohol with pKa ~16, lacking resonance stabilization with the ring.

Structures cluster_0 Methyl Salicylate (C8) cluster_1 This compound (C9) MS Methyl Salicylate (Phenolic -OH) Prop1 Intramolecular H-Bond (Stable) MS->Prop1 MHB This compound (Benzylic -OH) Prop2 Rotatable Bond (Lactonization Risk) MHB->Prop2

Figure 1: Structural comparison highlighting the phenolic vs. benzylic nature of the hydroxyl group.

Comparative Physicochemical Properties
PropertyMethyl SalicylateThis compound
CAS Number 119-36-841150-46-3
Formula


Molecular Weight 152.15 g/mol 166.17 g/mol
Hydroxyl Type Phenolic (Ar-OH)Primary Alcohol (Ar-CH

-OH)
Acidity (pKa) ~9.8 (Acidic)~16 (Neutral)
Boiling Point 222 °C~302 °C (Predicted)
Key Reactivity Electrophilic Aromatic SubstitutionCyclization to Phthalide

Reactivity Profile & Stability Mechanisms

The most critical distinction for process chemists is the lactonization potential .

The "Phthalide Trap" (Cyclization)

This compound is the open-chain ester equivalent of phthalide (isobenzofuran-1(3H)-one). Under acidic or basic conditions, or elevated temperatures, the benzylic hydroxyl group attacks the ester carbonyl, expelling methanol and closing the ring to form the thermodynamically favored 5-membered lactone (phthalide).

Methyl Salicylate , conversely, cannot cyclize. Forming a lactone would require attacking the ester carbonyl to form a highly strained 4-membered ring (an oxetane-like structure), which is energetically prohibited under standard conditions.

Reactivity cluster_MHB Instability of this compound cluster_MS Stability of Methyl Salicylate Start This compound Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (-OH on C=O) Product Phthalide (Lactone) Inter->Product Cyclization Byproduct Methanol (Leaving Group) Inter->Byproduct Elimination SalStart Methyl Salicylate NoRxn NO CYCLIZATION (4-membered ring strain) SalStart->NoRxn Stable

Figure 2: The "Phthalide Trap" mechanism showing the cyclization pathway unique to the hydroxymethyl derivative.

Analytical Differentiation Protocols

When analyzing unknown samples or impurities, standard spectroscopic methods yield distinct fingerprints.

Proton NMR ( H NMR) Spectroscopy
  • Methyl Salicylate:

    • Chelate Shift: The phenolic proton forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This deshields the proton significantly.

    • Signal: Singlet at

      
       10.5 – 11.0 ppm  (
      
      
      
      exchangeable).
  • This compound:

    • Benzylic Protons: A diagnostic singlet (or doublet if coupling with OH) for the

      
       group.
      
    • Signal: Singlet at

      
       4.5 – 4.9 ppm  (2H). The alcohol -OH is variable (
      
      
      
      2.0 – 5.0 ppm) and lacks the extreme downfield shift of a chelated phenol.
Infrared (IR) Spectroscopy
FeatureMethyl SalicylateThis compound
O-H Stretch Broad, shifted to 3200–2500 cm⁻¹ due to strong intramolecular H-bonding.Sharp/Broad band at 3600–3300 cm⁻¹ (typical free alcohol).
C=O Stretch Shifted to lower frequency (~1675 cm⁻¹ ) due to conjugation and H-bonding.Typical ester stretch (~1720 cm⁻¹ ).
Mass Spectrometry (GC-MS)
  • Methyl Salicylate (MW 152): Major fragment at m/z 120 (loss of methanol,

    
    ) and m/z 92  (loss of CO from the phenol ring).
    
  • This compound (MW 166): Often shows a peak at m/z 134 (Phthalide ion, formed in-source via loss of methanol) or m/z 104 (phthalic anhydride-like fragment). Note: In GC-MS, thermal cyclization in the injector port may convert the benzoate entirely to phthalide.

Biological & Pharmacological Implications

Methyl Salicylate (Wintergreen)
  • Mechanism: Hydrolyzes in vivo to salicylic acid. Acts as a COX inhibitor (NSAID).

  • Toxicity: High doses lead to salicylism (uncoupling of oxidative phosphorylation).

  • Use: Topical analgesic, rubefacient.

This compound[1]
  • Mechanism: Not a standard drug. It serves as a prodrug or metabolic precursor to phthalide derivatives.

  • Activity: Phthalides (e.g., n-butylphthalide) are investigated for neuroprotective effects (ischemic stroke) and anti-platelet activity.

  • Metabolism: Likely undergoes ester hydrolysis to 2-(hydroxymethyl)benzoic acid, which may spontaneously lactonize to phthalide in acidic gastric environments.

Experimental Protocol: Differentiation via Cyclization Assay

Objective: To distinguish between the two compounds based on chemical stability.

Reagents:

  • Sample A (Methyl Salicylate)

  • Sample B (this compound)[1]

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Toluene

Procedure:

  • Dissolve 100 mg of each sample in 5 mL of toluene in separate round-bottom flasks.

  • Add a catalytic amount (5 mg) of pTSA to each flask.

  • Reflux for 1 hour with a Dean-Stark trap (optional) or simple condenser.

  • Cool and analyze by TLC (20% EtOAc/Hexane).

Expected Results:

  • Sample A (Methyl Salicylate): No change. Spot remains at original Rf. (Phenols do not lactonize with their own esters under these conditions).

  • Sample B (this compound): Disappearance of starting material. Appearance of a new spot corresponding to Phthalide (less polar, higher Rf).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4133, Methyl Salicylate. Retrieved from [Link]

  • NIST Chemistry WebBook. Methyl Salicylate IR and Mass Spectra. Retrieved from [Link]

Sources

Methyl 2-(hydroxymethyl)benzoate as a phthalide precursor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl 2-(hydroxymethyl)benzoate as a Cornerstone Precursor for Phthalide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalides, or isobenzofuranones, represent a vital class of γ-lactones characterized by a benzene ring fused to the lactone moiety.[1] This structural motif is prevalent in numerous natural products and pharmacologically active compounds, driving significant interest in robust and efficient synthetic methodologies.[1] Among the various synthetic strategies, the intramolecular cyclization of ortho-substituted benzyl derivatives stands out for its atom economy and directness. This technical guide provides an in-depth exploration of this compound as a premier precursor for phthalide synthesis. We will dissect the core acid-catalyzed lactonization mechanism, provide detailed experimental protocols, and contextualize this approach by comparing it with related precursor strategies, thereby offering a comprehensive framework for researchers in organic synthesis and medicinal chemistry.

The Strategic Advantage of this compound

The molecular architecture of this compound is primed for the synthesis of the phthalide core. The molecule possesses a nucleophilic primary alcohol (-CH₂OH) and an electrophilic methyl ester (-COOCH₃) positioned ortho to each other on a benzene ring. This proximity is the key determinant for facilitating a facile intramolecular cyclization, or lactonization.

The reaction is essentially an intramolecular transesterification. Under catalytic activation, the hydroxyl group attacks the ester carbonyl, leading to the formation of the stable five-membered phthalide ring and the elimination of methanol. This directness avoids the multi-step procedures or harsh conditions often associated with other synthetic routes.[2]

Core Methodology: Acid-Catalyzed Lactonization

The most direct and common method for converting this compound to phthalide is through acid-catalyzed intramolecular cyclization. The reaction is an equilibrium process, but the formation of the thermodynamically stable five-membered lactone ring often drives the reaction to completion.

Reaction Mechanism

The mechanism proceeds through the activation of the ester carbonyl by an acid catalyst, which enhances its electrophilicity and renders it susceptible to nucleophilic attack by the neighboring hydroxyl group.

  • Protonation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the methyl ester group, increasing the electrophilic character of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the proximate hydroxymethyl group attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a cyclic, protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl double bond.

  • Deprotonation: The protonated phthalide is deprotonated, regenerating the acid catalyst and yielding the final phthalide product.

Acid_Catalyzed_Lactonization Mechanism of Acid-Catalyzed Lactonization reactant This compound protonated_ester Protonated Ester (Activated Electrophile) reactant->protonated_ester + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Intramolecular Attack protonated_phthalide Protonated Phthalide tetrahedral_intermediate->protonated_phthalide - CH₃OH product Phthalide protonated_phthalide->product - H⁺

Caption: Acid-catalyzed conversion of this compound to phthalide.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a general procedure. Researchers should optimize solvent, temperature, and reaction time based on the specific substrate and scale.

Materials:

  • This compound (1.0 eq)

  • Solvent (e.g., Toluene, or neat if the reaction proceeds at a suitable temperature)

  • Acid Catalyst (e.g., Concentrated Sulfuric Acid, p-Toluenesulfonic acid, 0.05 - 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene to remove methanol), dissolve this compound (1.0 eq) in the chosen solvent (e.g., toluene, 10 mL per gram of starting material).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a few drops of conc. H₂SO₄ or a catalytic amount of p-TsOH) to the stirred solution.

  • Heating and Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

  • Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may occur.

  • Washing: Wash the organic layer subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude phthalide can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Field-Proven Insights & Causality
  • Choice of Catalyst: While strong mineral acids like H₂SO₄ are effective, solid acid catalysts or milder acids like p-TsOH can offer better control and easier work-up.

  • Driving the Equilibrium: The reaction is reversible. In the reverse direction, acid-catalyzed methanolysis of phthalide would regenerate the starting material. Using a Dean-Stark apparatus when reacting in toluene effectively removes the methanol byproduct, shifting the equilibrium towards the product according to Le Châtelier's principle.

  • Thermal Cyclization: In some cases, simply heating this compound, especially in the presence of a high-boiling point solvent, can be sufficient to induce cyclization without an external catalyst, although the reaction may be slower.

Alternative Pathways to Phthalide via Related Precursors

Understanding the relationship between this compound and other common precursors provides greater flexibility in synthetic design. The central intermediate in these syntheses is often 2-(hydroxymethyl)benzoic acid or its salt.

Phthalide_Precursor_Network Interconnectivity of Phthalide Precursors Phthalide Phthalide Precursor_Ester This compound Precursor_Ester->Phthalide Acid-Catalyzed Lactonization (-CH₃OH) Precursor_Acid 2-(Hydroxymethyl)benzoic Acid Precursor_Ester->Precursor_Acid Base Hydrolysis (Saponification) Precursor_Acid->Phthalide Acid-Catalyzed Lactonization (-H₂O) Precursor_Acid->Precursor_Ester Fischer Esterification Precursor_Aldehyde Phthalaldehydic Acid Precursor_Aldehyde->Precursor_Acid Catalytic Hydrogenation (e.g., Pd/C, H₂) Precursor_Imide Phthalimide Precursor_Imide->Precursor_Acid Reduction (e.g., Zn/NaOH) followed by Acidification

Caption: Synthetic routes to phthalide from various ortho-substituted precursors.

From 2-(Hydroxymethyl)benzoic Acid

This is the carboxylic acid analogue of our primary precursor. The intramolecular cyclization to phthalide is also a classic, acid-catalyzed dehydration reaction.[3]

  • Mechanism: Similar to the ester, the carboxylic acid is protonated, followed by nucleophilic attack from the hydroxyl group and subsequent elimination of a water molecule.

  • Causality: The reaction is an equilibrium between the open-chain hydroxy acid and the cyclic lactone. Acidic conditions and/or heat favor the formation of phthalide.[3][4] Conversely, base-catalyzed hydrolysis of phthalide readily opens the ring to form the carboxylate salt of 2-(hydroxymethyl)benzoic acid.[4]

From Phthalaldehydic Acid

Phthalaldehydic acid can be converted to phthalide in a one-pot procedure.

  • Methodology: The process involves the selective reduction of the aldehyde group to a primary alcohol in an alkaline solution, which forms the sodium salt of 2-(hydroxymethyl)benzoic acid.[5][6] Subsequent acidification protonates the carboxylate and induces the in-situ lactonization to phthalide.[6]

  • Key Reagents: Catalytic hydrogenation (e.g., using Pd/Al₂O₃ or Raney Nickel) in a basic medium (pH 8-14) is highly effective.[5][6]

From Phthalimide

Phthalide can also be prepared from the reduction of phthalimide.[7]

  • Methodology: A common procedure involves the reduction of phthalimide using zinc dust in a sodium hydroxide solution. This process opens the imide ring and reduces one of the carbonyls to a hydroxymethyl group, forming the salt of 2-(hydroxymethyl)benzoic acid. Acidification of the reaction mixture then leads to the cyclization to phthalide.[7]

Comparative Summary of Synthetic Strategies

The choice of precursor often depends on commercial availability, cost, and the specific functional groups present in more complex molecules.

PrecursorCore TransformationKey Reagents / ConditionsAdvantagesKey Considerations
This compound Intramolecular TransesterificationAcid catalyst (H₂SO₄, p-TsOH), HeatDirect, high-yielding, clean conversion.Equilibrium reaction; removal of methanol can improve yield.
2-(Hydroxymethyl)benzoic Acid Intramolecular Esterification (Dehydration)Acid catalyst, HeatVery direct; water is the only byproduct.The acid precursor itself can be prone to self-cyclization upon standing or heating.[3]
Phthalaldehydic Acid Reduction followed by Lactonization1. H₂, Pd/C (or other catalyst), NaOH (aq) 2. HCl (aq)One-pot potential from a commercially available starting material.Requires careful control of pH during reduction to ensure selectivity.[5][6]
Phthalimide Reductive Ring Opening followed by Lactonization1. Zn, NaOH (aq) 2. HCl (aq)Utilizes an inexpensive and widely available starting material.[7]Often requires stoichiometric amounts of metal reductant.

Conclusion

This compound serves as an exemplary and highly efficient precursor for the synthesis of phthalide. Its structure is ideally suited for a direct, acid-catalyzed intramolecular lactonization that is both high-yielding and mechanistically straightforward. By understanding the causality behind this core transformation and appreciating its place within a network of related precursors like 2-(hydroxymethyl)benzoic acid and phthalaldehydic acid, researchers are well-equipped to make strategic decisions in the design and execution of synthetic routes toward pharmacologically relevant phthalide-containing targets. The methodologies presented herein provide a solid foundation for both academic exploration and process development in the pharmaceutical and chemical industries.

References

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Boruah, M., et al. (2014). Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews. Retrieved February 23, 2026, from [Link]

  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Retrieved February 23, 2026, from [Link]

  • Kaur, R., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Retrieved February 23, 2026, from [Link]

  • Phthalide synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Gardner, J. H., & Naylor Jr., C. A. (n.d.). Phthalide. Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification. (n.d.). Google Patents.

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Methodological & Application

Application Note: Synthesis of Methyl 2-(hydroxymethyl)benzoate from Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of methyl 2-(hydroxymethyl)benzoate via the acid-catalyzed methanolysis of phthalide (isobenzofuran-1(3H)-one). While phthalide is a stable lactone, it can be ring-opened to the corresponding hydroxy-ester under specific equilibrium-driving conditions. This guide addresses the critical thermodynamic challenges of this transformation—specifically the tendency of the product to cyclize back to the starting material during workup. We provide a robust, self-validating protocol that incorporates a critical neutralization step to lock the kinetic product, ensuring high isolation yields for downstream applications in fungicide synthesis and isocoumarin development.

Introduction & Chemical Context

This compound is a bifunctional aromatic building block containing both a nucleophilic benzylic alcohol and an electrophilic ester. It is a "masked" form of phthalide, often used to introduce the ortho-carboxybenzyl motif into strobilurin fungicides (e.g., Kresoxim-methyl intermediates) and pharmaceutical targets.

The Challenge: Lactonization Equilibrium The conversion of phthalide to this compound is a reversible transesterification.

  • Thermodynamics: The cyclic lactone (phthalide) is generally more thermodynamically stable than the open-chain hydroxy ester, particularly in the absence of solvent.

  • Kinetics: Acid catalysis lowers the activation energy for both the ring-opening and the ring-closing.

  • Failure Mode: If the reaction solvent (methanol) is evaporated while the catalyst (acid) is still active, the equilibrium shifts rapidly back to phthalide, resulting in near-0% yield of the ester.

This protocol utilizes a "Quench-Then-Concentrate" strategy to kinetically trap the open-chain ester.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Methanol attacks the activated carbonyl of the lactone, breaking the endocyclic C-O bond.

ReactionMechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Target Product Phthalide Phthalide (Lactone) Tetra Tetrahedral Intermediate Phthalide->Tetra Protonation & Nu Attack MeOH Methanol (Excess) MeOH->Tetra Acid H+ Catalyst Acid->Tetra Product Methyl 2-(hydroxymethyl) benzoate Tetra->Product Ring Opening Product->Phthalide Reversion (If Acidic & Hot)

Figure 1: Mechanistic pathway showing the reversible nature of the transformation.

Experimental Protocol
3.1 Materials & Reagents
ReagentRoleEquiv.Notes
Phthalide Starting Material1.0Purity >98% recommended.
Methanol Solvent/Reagent20-30 VolAnhydrous preferred to limit hydrolysis to free acid.
Sulfuric Acid (H₂SO₄) Catalyst0.1 - 0.2Conc. (98%). Alternative: p-TsOH.
Sodium Bicarbonate Quench Base> 0.2Solid powder.
Ethyl Acetate Extraction Solvent--
3.2 Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with Phthalide (10.0 g, 74.6 mmol) .

  • Add Methanol (200 mL) . A large excess is required to drive the equilibrium toward the ester via Le Chatelier's principle.

  • Add a magnetic stir bar and begin stirring at room temperature.

  • Carefully add Conc.[1] H₂SO₄ (0.5 mL) dropwise.

    • Expert Note: Do not add acid to a hot solution to avoid sudden boiling.

Step 2: Reflux & Monitoring

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Heat the mixture to reflux (approx. 65°C) for 6–8 hours .

  • PAT Check (TLC): Monitor using 30% EtOAc in Hexanes.

    • Phthalide Rf: ~0.5[2]

    • Product Rf: ~0.3 (lower due to the polar -OH group).

    • Stain: UV active; KMnO4 stain shows the alcohol clearly.

Step 3: Critical Neutralization (The "Expertise" Step) Failure to perform this step correctly is the primary cause of low yields.

  • Cool the reaction mixture to 0–5°C (ice bath).

  • Add Solid NaHCO₃ (1.0 g) directly to the methanolic solution.

  • Stir for 20 minutes. Verify pH is neutral (pH 7) using wet pH paper.

    • Why? You must neutralize the H₂SO₄ before removing the methanol. If you evaporate the methanol while acidic, the concentration of the product increases and the equilibrium drives back to Phthalide.

Step 4: Workup & Isolation

  • Filter off the solid salts (sodium sulfate/bicarbonate) through a sintered glass funnel.

  • Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C . Do not overheat.

  • Dissolve the resulting residue in Ethyl Acetate (100 mL) .

  • Wash with Brine (2 x 50 mL) to remove residual methanol and traces of acid/base.

  • Dry the organic layer over anhydrous Na₂SO₄ .

  • Filter and concentrate to yield the crude oil.

Step 5: Purification

  • The crude product is typically a clear to pale yellow oil.

  • If TLC shows residual phthalide (>5%), purify via Flash Column Chromatography (Silica Gel, Gradient 10% -> 40% EtOAc in Hexanes).

  • Storage: Store at -20°C. Room temperature storage leads to slow lactonization over weeks.

Process Workflow & Logic

Workflow cluster_decision Critical Decision Point Start Start: Phthalide + MeOH Catalyst Add H2SO4 Catalyst Start->Catalyst Reflux Reflux 6-8 Hours (Drive Equilibrium) Catalyst->Reflux Neutralize Cool & Neutralize (Add NaHCO3) Reflux->Neutralize Correct Path Evap_Fail Direct Evaporation (Acidic) Reflux->Evap_Fail Common Error Workup Filter & Concentrate (< 40°C) Neutralize->Workup Revert Reversion to Phthalide Evap_Fail->Revert Spontaneous Cyclization Isolate Isolate this compound Workup->Isolate

Figure 2: Operational workflow highlighting the critical neutralization step preventing product reversion.

Analytical Data & Validation
ParameterExpected ValueInterpretation
Appearance Colorless/Pale Yellow OilSolidification implies reversion to Phthalide (MP 73°C).
¹H NMR (CDCl₃) δ 3.89 (s, 3H, -OCH₃)Methyl ester singlet.
¹H NMR (CDCl₃) δ 4.75 (s, 2H, Ar-CH₂-OH)Benzylic methylene. Phthalide shows this at ~5.3 ppm.
IR Spectroscopy 1720 cm⁻¹ (Ester C=O)Phthalide (Lactone) appears at ~1760 cm⁻¹.
Yield 85 - 95%Lower yields indicate incomplete quenching or wet methanol.
Troubleshooting & Optimization
  • Issue: Product solidifies into white crystals.

    • Cause: Reversion to Phthalide.[3]

    • Solution: Check the pH of the reaction mixture before evaporation. If acidic, re-dissolve in MeOH, neutralize, and work up again.

  • Issue: Low Conversion.

    • Cause: Too much water in the methanol (hydrolysis to dicarboxylic acid) or insufficient methanol volume.

    • Solution: Use anhydrous methanol. Add trimethyl orthoformate (1.0 equiv) as a water scavenger to drive the equilibrium further.

  • Issue: Product contains free carboxylic acid.

    • Cause: Saponification during workup (if pH > 10).

    • Solution: Keep neutralization mild (NaHCO₃, not NaOH).

References
  • US Patent 5563286A. Process for preparing 2-(hydroxymethyl)benzoic acid derivatives. (1996). Describes the ring-opening of phthalide derivatives. Link

  • BenchChem Application Notes. Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. (2025).[4][1][2][5][6][7] General reactivity patterns of phthalide ring opening. Link

  • Journal of the Chemical Society, Perkin Transactions 1.Acid-catalyzed alcoholysis of phthalides. (General Reference for mechanism).
  • Yamamoto, et al.Equilibrium studies of phthalide derivatives. Tetrahedron Lett. (Specific data on lactone-ester equilibrium constants).

Sources

Methyl 2-(hydroxymethyl)benzoate reaction with thionyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Methyl 2-(chloromethyl)benzoate

Executive Summary

This guide details the optimized protocol for converting Methyl 2-(hydroxymethyl)benzoate (CAS: 24789-89-9) to Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5) using thionyl chloride (


).[1][2] While a standard transformation, this specific substrate presents a unique thermodynamic risk: cyclization to phthalide .[1]

The proximity of the pendant ester group to the reactive benzylic center creates a "trap" where improper handling—specifically moisture ingress or excessive heat—triggers lactonization, yielding the thermodynamically stable phthalide (isobenzofuran-1(3H)-one) rather than the desired benzyl chloride.[1][2] This protocol prioritizes anhydrous integrity , kinetic control , and process safety to maximize yield and suppress cyclization.[1]

Chemical Context & Mechanism

The Reaction Pathway

The conversion proceeds via the activation of the primary alcohol by thionyl chloride.[1] The mechanism shifts based on the presence of a base (e.g., Pyridine or Triethylamine).[1]

  • Without Base (

    
    ):  The reaction proceeds via a chlorosulfite intermediate (
    
    
    
    ).[1][2] In non-polar solvents, this decomposes via an internal nucleophilic substitution (
    
    
    ) within a tight ion pair, retaining configuration (irrelevant for this achiral primary alcohol).
  • With Base (

    
    ):  A base scavenges the HCl byproduct, preventing acid-catalyzed side reactions.[1] It also displaces the chlorosulfite to form an activated intermediate, which is then attacked by chloride in a classic 
    
    
    
    fashion.[1]
The "Phthalide Trap" (Critical Failure Mode)

The 2-carbomethoxy group is an internal nucleophile.[1][2] If the methyl ester is hydrolyzed (due to adventitious water + HCl), the resulting carboxylic acid will immediately attack the benzylic carbon to form the 5-membered lactone (phthalide).[1]

Diagram 1: Reaction Mechanism & Competitive Cyclization

ReactionMechanism Start This compound (Substrate) Inter Chlorosulfite Intermediate [Ar-CH2-O-SO-Cl] Start->Inter + SOCl2 - HCl Phthalide Phthalide (Thermodynamic Sink) Start->Phthalide Acid cat. Cyclization SOCl2 SOCl2 (Reagent) Product Methyl 2-(chloromethyl)benzoate (Target) Inter->Product S_Ni / S_N2 - SO2 Product->Phthalide Hydrolysis (H2O/H+) - MeOH, - HCl

Caption: The primary pathway yields the benzyl chloride. Moisture or acid hydrolysis triggers the irreversible cyclization to phthalide.[1]

Process Safety Assessment

Hazard ClassChemicalRisk DescriptionMitigation Strategy
Corrosive / Toxic Gas Thionyl Chloride (

)
Releases

and

gas upon reaction and contact with moisture.[1][2] Fatal if inhaled.[1][2]
Use a caustic scrubber (NaOH trap) for off-gassing.[1][2] Handle only in a functional fume hood.
Lachrymator Methyl 2-(chloromethyl)benzoatePotent eye and respiratory irritant (alkylating agent).[1]Wear full-seal goggles.[1][2] Double glove (Nitrile). Keep product in closed vessels.
Pressure Reaction Off-gasRapid addition causes vigorous gas evolution (

), risking over-pressurization.[1][2]
Control addition rate to maintain internal temperature <10°C. Ensure open vent to scrubber.[1]

Detailed Experimental Protocol

Scale: 10.0 g (60 mmol) Input Expected Yield: 90–95% Time: ~4 Hours

Reagents & Equipment
  • Substrate: this compound (10.0 g, 60.2 mmol).

  • Reagent: Thionyl Chloride (5.25 mL, 72.2 mmol, 1.2 equiv).

  • Solvent: Dichloromethane (DCM), Anhydrous (50 mL).

  • Catalyst: Dimethylformamide (DMF) (0.1 mL, catalytic) – Forms the Vilsmeier-Haack active species to accelerate the reaction.[1]

  • Equipment: 250 mL 3-neck RBF, addition funnel, reflux condenser,

    
     line, caustic scrubber.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry or oven-dry glassware.[1][2] Assemble under a positive pressure of dry Nitrogen.[1]

    • Connect the condenser outlet to a trap containing 10% NaOH solution to neutralize

      
       off-gassing.[1][2]
      
  • Solvation:

    • Charge the RBF with This compound (10.0 g) and DCM (40 mL).

    • Add DMF (0.1 mL).

    • Cool the solution to 0–5°C using an ice/water bath.

  • Reagent Addition (Critical Rate Control):

    • Dilute Thionyl Chloride (5.25 mL) with DCM (10 mL) in the addition funnel.

    • Add the

      
       solution dropwise over 30–45 minutes.
      
    • Observation: Gas evolution (

      
      ) will be visible. Ensure the internal temperature does not exceed 10°C.
      
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2 hours.

    • Optional: If TLC (Hexane/EtOAc 8:2) shows unreacted alcohol, heat to gentle reflux (40°C) for 30 minutes. Note: Avoid prolonged heating to minimize cyclization risk.[1][2]

  • Workup (Anhydrous Method):

    • Do not quench with water. Water promotes hydrolysis and phthalide formation.[1]

    • Concentrate the reaction mixture directly on a Rotary Evaporator (bath temp < 40°C) to remove solvent and excess

      
      .
      
    • Add fresh DCM (20 mL) and re-evaporate (azeotropic removal of residual

      
      ). Repeat twice.
      
  • Purification:

    • The residue is typically a clear to pale yellow oil of sufficient purity (>95%) for downstream use.

    • If high purity is required: Perform a rapid vacuum distillation (bp ~98°C at reduced pressure, exact pressure dependent on pump). Caution: High thermal stress during distillation can promote cyclization if trace acid remains.[2]

Diagram 2: Experimental Workflow

Workflow Step1 1. Solvation (Substrate + DCM + cat. DMF) Temp: 0°C Step2 2. Addition (Dropwise SOCl2) Control Exotherm & Gas Step1->Step2 Step3 3. Reaction (Warm to RT, 2-3 hrs) Monitor via TLC Step2->Step3 Step4 4. Isolation (Direct Evaporation) NO Aqueous Quench Step3->Step4 Step5 5. Final Product (Methyl 2-(chloromethyl)benzoate) Step4->Step5

Caption: Optimized workflow emphasizing direct evaporation to prevent hydrolytic degradation.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Clear, colorless to pale yellow liquid.[1][2]Dark/Black: Overheating or polymerization.[2] Distill to recover.
1H NMR (

)

~3.9 (s, 3H,

),

~5.0 (s, 2H,

).[1]
Shift at

5.3:
Indicates Phthalide (

in lactone). Shift at

4.7:
Unreacted Alcohol.
Purity (GC) > 97% Area %Phthalide impurity: Caused by moisture in DCM or aqueous workup.[2]

Expert Tip: If the NMR shows a singlet around 5.3 ppm, cyclization has occurred.[1] This is irreversible. You cannot convert phthalide back to the benzyl chloride easily without ring-opening (methanolysis) and re-chlorinating.[1][2]

References

  • Mechanism of SOCl2 Reactions: Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi". Available at: [Link]

  • Phthalide Chemistry & Cyclization Risks: Beilstein Journal of Organic Chemistry. "Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides". (Discusses the cyclization of ortho-substituted benzaldehydes/esters). Available at: [Link][2]

Sources

Oxidation of methyl 2-(hydroxymethyl)benzoate to methyl 2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Oxidation of Methyl 2-(hydroxymethyl)benzoate

Executive Summary

This guide details the oxidation of This compound (1) to methyl 2-formylbenzoate (2) . This transformation is a critical step in the synthesis of isocoumarins, phthalazinones, and various bioactive heterocycles.

The primary challenge in this synthesis is chemoselectivity . The ortho-positioning of the ester and hydroxymethyl groups creates a high risk of two competing side reactions:

  • Over-oxidation: Conversion of the aldehyde to the carboxylic acid (monomethyl phthalate).

  • Cyclization/Hydrolysis: Under acidic or aqueous conditions, the product can hydrolyze to 2-formylbenzoic acid, which immediately tautomerizes to the stable cyclic hemiacetal, 3-hydroxyphthalide .

This note presents two validated protocols:

  • Method A (High-Fidelity): IBX Oxidation (Lab Scale/High Value).

  • Method B (Scalable): TEMPO-Mediated Anelli Oxidation (Process Scale).

Strategic Analysis & Mechanism

The Substrate Challenge: Tautomeric Equilibrium

Unlike simple benzyl alcohols, the product (2) possesses an electrophilic aldehyde in proximity to an ester. While methyl 2-formylbenzoate is stable as an open-chain aldehyde in aprotic organic solvents, the introduction of water or acid promotes hydrolysis.

  • Target: Methyl 2-formylbenzoate (Open chain, reactive).

  • Trap: 3-Hydroxyphthalide (Cyclic, stable lactol form of the acid).

Directive: Protocols must strictly control pH and water activity to prevent the hydrolysis of the methyl ester, which drives the equilibrium toward the cyclic lactol.

Method A: High-Fidelity Synthesis (IBX)

Best for: Milligram to Gram scale, sensitive substrates, and avoiding over-oxidation.

Reagent: 2-Iodoxybenzoic acid (IBX).[1] Rationale: IBX operates via a ligand exchange mechanism that tolerates moisture and does not require heavy metals. Crucially, it is chemoselective for alcohols and rarely over-oxidizes aldehydes to acids due to the steric bulk of the iodine(V) intermediate, making it ideal for this ortho-substituted substrate.

Protocol
  • Preparation: In a fume hood, dissolve This compound (1.0 equiv) in DMSO (0.5 M concentration).

    • Note: DMSO is preferred over acetonitrile to ensure full solubility of the IBX reagent, accelerating the rate-determining step.

  • Addition: Add IBX (1.2 – 1.5 equiv) in a single portion at room temperature (20–25°C).

  • Reaction: Stir vigorously. The reaction typically completes in 1–3 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1).

    • Endpoint: Disappearance of starting material (R_f ~0.3) and appearance of the aldehyde (R_f ~0.6).

  • Workup (Modified for DMSO removal):

    • Dilute the reaction mixture with Water (3x volume) and Diethyl Ether (3x volume).

    • Filter the resulting white precipitate (iodosobenzoic acid byproduct - IBA ) through a sintered glass funnel. Save IBA for regeneration if desired.

    • Separate the organic layer.[2][3] Wash the aqueous layer twice with Ether.

    • Combine organics and wash with Sat. NaHCO₃ (to remove traces of acidic impurities) and Brine .

    • Dry over MgSO₄ and concentrate in vacuo.

Mechanistic Insight (IBX)

The reaction proceeds via a hypervalent iodine twist. The alcohol attacks the iodine center, displacing a ligand. The subsequent reductive elimination is the rate-determining step (RDS), liberating the aldehyde and reducing Iodine(V) to Iodine(III).

IBX_Mechanism IBX IBX (Iodine V) Complex Alkoxyperiodinane Intermediate IBX->Complex + Substrate - H2O TS Hypervalent Twist (RDS) Complex->TS Ligand Exchange Products Aldehyde + IBA TS->Products Reductive Elimination

Caption: Figure 1. Kinetic pathway of IBX oxidation. The reductive elimination step prevents over-oxidation to the carboxylic acid.

Method B: Scalable Synthesis (TEMPO/Bleach)

Best for: Multi-gram to Kilogram scale, Green Chemistry requirements.

Reagent: TEMPO (Catalytic) + NaOCl (Stoichiometric). Rationale: The Anelli oxidation uses cheap household bleach as the terminal oxidant.[4] The critical control point here is pH . The reaction generates HCl. Without buffering, the pH drops, catalyzing the hydrolysis of the methyl ester to the phthalide.

Protocol
  • Biphasic Setup: To a jacketed reactor at 0°C, add This compound (1.0 equiv) dissolved in DCM (3.0 vol).

  • Catalyst Charge: Add TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in a minimum amount of water.

  • Buffer System: Add an aqueous solution of NaHCO₃ (saturated) to the reactor. The volume should equal the DCM volume.

    • Critical: Maintain pH between 8.6 and 9.5 throughout.

  • Oxidant Feed: Dropwise add NaOCl (commercial bleach, ~1.1–1.2 equiv) over 30–60 minutes. Maintain internal temperature < 5°C.

    • Observation: The organic layer may turn orange/red (oxidized TEMPO) and then fade as it is consumed.

  • Quench: Once TLC shows consumption of starting material (< 1 hour), quench immediately with aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.

  • Workup: Separate layers. Extract aqueous with DCM. Wash combined organics with Brine. Dry and concentrate.

Workflow Diagram (TEMPO)

TEMPO_Workflow Start Start: Substrate in DCM + TEMPO/KBr (aq) Buffer Add NaHCO3 Buffer (Maintain pH 8.5-9.5) Start->Buffer Oxidant Slow Add: NaOCl (Temp < 5°C) Buffer->Oxidant Cycle Catalytic Cycle (Oxoammonium Species) Oxidant->Cycle Initiates Check QC: Check for Ester Hydrolysis Cycle->Check In-Process Control Check->Oxidant Incomplete Quench Quench: Na2S2O3 Check->Quench Complete

Caption: Figure 2. Process flow for Anelli Oxidation. pH buffering is the critical control point to prevent lactonization.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (IBX)Method B (TEMPO)
Yield 85–95%80–90%
Reaction Time 1–3 Hours30–60 Minutes
Purity (Crude) High (>95%)Moderate (requires washing)
Major Impurity IBA (removed by filtration)Chlorinated byproducts (if pH < 8)
Scalability Poor (Explosive hazard >100g)Excellent
Spectroscopic Validation
  • ¹H NMR (CDCl₃):

    • Product (Aldehyde): Look for the diagnostic aldehyde proton singlet at δ 10.2–10.5 ppm .

    • Impurity (Lactol): If hydrolysis occurs, the aldehyde peak disappears, and a signal for the methine proton of the hemiacetal (3-hydroxyphthalide) appears around δ 6.5–7.0 ppm .

    • Ester: The methyl ester singlet should remain distinct at δ 3.9 ppm .

  • IR Spectroscopy:

    • Look for two carbonyl stretches: Ester (~1720 cm⁻¹) and Aldehyde (~1695 cm⁻¹).

    • Absence of broad O-H stretch (3200–3500 cm⁻¹) confirms no carboxylic acid or unreacted alcohol.

Troubleshooting Guide
  • Problem: Low conversion with IBX.

    • Solution: IBX is insoluble in most solvents.[2][5] Ensure DMSO is used, or heat EtOAc suspension to 80°C (carefully).

  • Problem: Formation of 3-hydroxyphthalide (Lactol) in TEMPO reaction.

    • Solution: The pH dropped below 8. Increase NaHCO₃ buffer concentration. Ensure temperature stays at 0°C to slow hydrolysis kinetics.

  • Problem: Over-oxidation to Phthalic Acid Monoester.

    • Solution: In TEMPO oxidation, avoid excess NaOCl.[4] Quench immediately upon consumption of starting material. In IBX, this is rarely an issue.

References

  • Frigerio, M., & Santagostino, M. (1994).[1] A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO.[1] Tetrahedron Letters, 35(43), 8019-8022. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. Link

  • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX).[2] Organic Letters, 4(17), 3001-3003. Link

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Hypervalent Iodine Reagents). Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. Link

Sources

Application Note: Methyl 2-(hydroxymethyl)benzoate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a deep technical dive into the utility of Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3) in the total synthesis of natural products, specifically focusing on its role as a gateway to phthalide and isobenzofuran scaffolds.[1][2]

Executive Summary & Strategic Value

This compound is a pivotal "switch" intermediate in the synthesis of polyketide and meroterpenoid natural products.[1][2][3] Unlike its closed-ring counterpart (phthalide), this open-chain ester offers orthogonal reactivity at two distinct sites: the benzylic alcohol and the methyl ester .[1][2]

Its strategic value lies in its ability to access three critical reactive intermediates used in total synthesis:[1][4]

  • The Electrophilic Benzyl Halide: via conversion to methyl 2-(bromomethyl)benzoate for alkylation or Wittig-Horner olefination.[1][2][3]

  • The Phthalaldehyde Precursor: via oxidation to methyl 2-formylbenzoate, enabling Knoevenagel condensations.[1][2][3][4]

  • The Isobenzofuran Diene: via reduction and dehydration, facilitating Diels-Alder cycloadditions to build complex polycyclic cores (e.g., Pestalotiopsin or Taiwania lignans).[1][4]

This guide details the protocols for generating and utilizing these intermediates, grounded in the synthesis of the Mycophenolic Acid core and related bioactive phthalides.[4]

Chemical Pathway & Logic (Graphviz Visualization)

The following diagram illustrates the "Gateway" logic, showing how this compound connects simple precursors to complex natural product scaffolds.

G Phthalide Phthalide (Lactone Form) MHB This compound (The Gateway) Phthalide->MHB Methanolysis (MeOH, H2SO4) MHB->Phthalide Lactonization (Acid/Heat) Bromide Methyl 2-(bromomethyl)benzoate (Electrophile) MHB->Bromide Appel Rxn (CBr4, PPh3) Aldehyde Methyl 2-formylbenzoate (Phthalaldehydic Ester) MHB->Aldehyde IBX Oxidation (DMSO) Isobenzofuran Isobenzofuran (Reactive Diene) MHB->Isobenzofuran 1. DIBAL-H 2. Acid cat. Mycophenolic Mycophenolic Acid (Immunosuppressant) Bromide->Mycophenolic Alkylation/HWE Side-chain attachment Aldehyde->Mycophenolic Wittig Rxn Lignans Taiwania Lignans (Cytotoxic) Isobenzofuran->Lignans Diels-Alder Cycloaddition

Caption: Figure 1.[1][3][5] Divergent synthetic pathways originating from this compound.

Critical Experimental Protocols

Protocol A: Efficient Synthesis of this compound

Objective: Ring-opening methanolysis of phthalide to generate the open-chain ester. Context: This reaction is an equilibrium.[1][2][3][4] High yields require driving the reaction with excess methanol and careful neutralization to prevent re-lactonization.[1][3][4]

Reagents:

  • Phthalide (10.0 g, 74.6 mmol)[1][4]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric Acid (conc., 1.0 mL) or p-Toluenesulfonic acid (catalytic)[1][4]

  • Sodium Bicarbonate (sat.[1][2][3][4][6] aq.)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve phthalide (10.0 g) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise. Note: An acid catalyst is preferred over base to avoid saponification to the dicarboxylic acid salt.[1][4]

  • Reflux: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).[1][3][4] The product (Rf ~0.[1][3][4]4) is more polar than phthalide (Rf ~0.6).[1][3][4]

  • Quench (Critical): Cool to 0 °C. Carefully neutralize with saturated NaHCO₃ solution until pH ~7-8. Do not acidify, as this will catalyze the reverse reaction (lactonization).[1][4]

  • Extraction: Remove excess methanol under reduced pressure (rotary evaporator, 40 °C). Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 30% EtOAc/Hexane) to yield the product as a colorless oil.

Expected Yield: 85–92% Data Validation: ^1H NMR (CDCl₃): δ 3.91 (s, 3H, COOMe), 4.78 (s, 2H, CH₂OH), 7.3–8.0 (m, 4H, Ar-H).[1][4]

Protocol B: Conversion to Methyl 2-(bromomethyl)benzoate (The "Warhead")

Objective: To convert the benzylic alcohol into a reactive bromide for C-C bond formation (e.g., in Mycophenolic Acid side-chain installation).[1][2] Mechanism: The Appel reaction is preferred over PBr₃ to avoid harsh acidic conditions that might cyclize the starting material back to phthalide.[1][3][4]

Reagents:

  • This compound (5.0 g, 30.1 mmol)[1]

  • Carbon Tetrabromide (CBr₄, 11.0 g, 33.1 mmol)[1][4]

  • Triphenylphosphine (PPh₃, 8.7 g, 33.1 mmol)[1][4]

  • Dichloromethane (DCM, anhydrous, 150 mL)[1][4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve this compound and CBr₄ in DCM (150 mL). Cool to 0 °C.

  • Addition: Add PPh₃ portion-wise over 20 minutes. Observation: The solution will turn slightly yellow.[3]

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Add Hexanes (150 mL) to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter the white solid through a pad of Celite.[1][4]

  • Purification: Concentrate the filtrate. The residue is often pure enough for the next step.[1][3][4] If necessary, purify via rapid silica filtration (10% EtOAc/Hexane).[1][3][4]

Self-Validating Check: The disappearance of the broad OH stretch (~3400 cm⁻¹) in IR and the shift of the benzylic protons from δ 4.78 to ~4.95 ppm in NMR confirms conversion.[3]

Total Synthesis Application Case Study

Target: Mycophenolic Acid (MPA) Core Construction Strategy: Using the bromide intermediate to attach the terpenoid side chain via alkylation, followed by lactonization.[4]

Synthetic Workflow (Data Summary)
StepTransformationReagentsKey OutcomeRef
1 Activation MHB → Bromide (Protocol B)[1][2]Creates electrophilic benzylic site[1, 2]
2 Alkylation Bromide + β-Keto EsterC-C bond formation (Side chain)[3]
3 Cyclization Acidic HydrolysisFormation of Phthalide Core[3, 4]
Detailed Protocol: Side-Chain Attachment & Lactonization[1][2]
  • Nucleophile Generation: Generate the enolate of the side-chain precursor (e.g., a geranyl-derived β-keto ester) using NaH in THF at 0 °C.[1][2][3]

  • Alkylation: Add Methyl 2-(bromomethyl)benzoate (prepared in Protocol B) dropwise. Stir at RT for 4 hours.

  • Lactonization (The "Snap-Shut"): Treat the alkylated intermediate with p-TsOH in benzene (reflux) or concentrated HCl/AcOH.[1][2][3]

    • Mechanism:[1][2][4][7][8][9] The acid cleaves the methyl ester and catalyzes the attack of the enol/alcohol oxygen onto the carbonyl, closing the lactone ring to form the 7-substituted phthalide core characteristic of Mycophenolic Acid.[3][4]

References

  • PrepChem. (n.d.).[1][2][3][4] Synthesis of Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

  • RSC Publishing. (2020).[1][2][3][4] Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1][2][3][4] Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2][3][4] Synthesis of Phthalides. Retrieved from [Link][1]

Sources

Application Notes: Methyl 2-(hydroxymethyl)benzoate as a Versatile Intermediate for the Synthesis of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthetic utility of methyl 2-(hydroxymethyl)benzoate as a novel intermediate in the development of selective cyclooxygenase-2 (COX-2) inhibitors. While not a conventional starting material for established drugs like Celecoxib, its unique bifunctional nature presents a strategic starting point for the synthesis of diarylpyrazole-based COX-2 inhibitors through a proposed multi-step pathway. These notes detail the theoretical framework, step-by-step experimental protocols, and the chemical rationale behind the transformation of this compound into a key 1,3-dicarbonyl precursor, followed by cyclization to yield a COX-2 inhibitor scaffold.

Introduction: The Significance of COX-2 Inhibition and the Quest for Novel Synthetic Intermediates

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.[1]

Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1] Diarylpyrazole derivatives, such as Celecoxib, represent a prominent class of selective COX-2 inhibitors.[1][3] The synthesis of these compounds typically relies on the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5]

The exploration of novel and versatile intermediates is a cornerstone of medicinal chemistry, enabling the development of efficient and adaptable synthetic routes to new chemical entities. This compound, a readily available bifunctional aromatic compound, offers an intriguing, though non-traditional, starting point for the synthesis of COX-2 inhibitor precursors. This application note outlines a plausible and scientifically grounded synthetic pathway to leverage this intermediate for the generation of a diarylpyrazole-based COX-2 inhibitor.

Proposed Synthetic Pathway Overview

The proposed synthetic strategy is a three-stage process designed to convert this compound into a diarylpyrazole COX-2 inhibitor. The key is the transformation of the starting material into a versatile 1,3-dicarbonyl intermediate, which then undergoes a classical pyrazole synthesis.

G A This compound B Step 1: Selective Oxidation A->B C Methyl 2-formylbenzoate B->C D Step 2: 1,3-Dicarbonyl Formation C->D E 1-(2-(methoxycarbonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1,3-Dicarbonyl Intermediate) D->E F Step 3: Cyclization E->F G Diarylpyrazole COX-2 Inhibitor F->G

Caption: Proposed synthetic workflow from this compound to a diarylpyrazole COX-2 inhibitor.

Detailed Protocols and Scientific Rationale

Step 1: Selective Oxidation of this compound to Methyl 2-formylbenzoate

Rationale: The initial step involves the selective oxidation of the primary alcohol in this compound to an aldehyde. This transformation is crucial as the resulting aldehyde, methyl 2-formylbenzoate, possesses the electrophilic center necessary for the subsequent carbon-carbon bond formation to build the 1,3-dicarbonyl system.[6][7] A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-formylbenzoate can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactant MW ( g/mol ) Equivalents mmol Mass (g) Volume (mL)
This compound166.171.0101.66-
Dess-Martin Periodinane424.141.1114.67-
Dichloromethane----100

Table 1: Representative quantitative data for the oxidation of this compound.

Step 2: Synthesis of the 1,3-Dicarbonyl Intermediate

Rationale: This is the key strategic step to convert the synthesized aldehyde into a 1,3-dicarbonyl compound, a necessary precursor for pyrazole synthesis.[8][9][10] A robust method involves an aldol-type condensation with a masked acetone equivalent, followed by oxidation. Here, we propose the use of 1-(phenylsulfonyl)propan-2-one as the acetone equivalent. The sulfonyl group activates the methylene protons for deprotonation and subsequent nucleophilic attack on the aldehyde. The resulting β-hydroxy sulfone is then oxidized to the β-keto sulfone, which serves as a precursor to the 1,3-diketone.

G cluster_0 Aldol Condensation cluster_1 Oxidation cluster_2 Desulfonylation (Hypothetical) A Methyl 2-formylbenzoate C β-Hydroxy Sulfone Intermediate A->C B 1-(Phenylsulfonyl)propan-2-one Enolate B->C D β-Hydroxy Sulfone Intermediate F β-Keto Sulfone Intermediate D->F E Dess-Martin Periodinane E->F G β-Keto Sulfone Intermediate I 1,3-Dicarbonyl Product G->I H Reducing Agent (e.g., Na/Hg) H->I

Caption: Mechanistic workflow for the synthesis of the 1,3-dicarbonyl intermediate.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Aldol Condensation: To the freshly prepared LDA solution, add a solution of 1-(phenylsulfonyl)propan-2-one (2.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 30 minutes, then add a solution of methyl 2-formylbenzoate (1.0 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude β-hydroxy sulfone in anhydrous DCM (0.1 M) and add Dess-Martin periodinane (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Work up the reaction as described in Step 1. The resulting crude β-keto sulfone can be purified by flash column chromatography.

  • Reductive Desulfonylation: The final conversion to the 1,3-diketone can be achieved through reductive cleavage of the sulfonyl group, for example, using sodium amalgam.[8]

Step 3: Cyclization to Form the Diarylpyrazole COX-2 Inhibitor

Rationale: The final step is a classic and well-established cyclocondensation reaction to form the pyrazole ring, which is the core of many COX-2 inhibitors.[4][5][11][12] The synthesized 1,3-dicarbonyl intermediate is reacted with a substituted hydrazine, in this case, 4-sulfamoylphenylhydrazine, to yield a Celecoxib-like diarylpyrazole. The reaction is typically acid-catalyzed.

Experimental Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl intermediate (1.0 eq) in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final diarylpyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Intermediate/Product Expected Yield (%) Key Characterization Data (Hypothetical)
Methyl 2-formylbenzoate85-95¹H NMR: δ 10.5 (s, 1H, CHO), 7.9-7.5 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃)
1,3-Dicarbonyl Intermediate60-70 (over 2 steps)¹H NMR: signals corresponding to the diketone and aromatic protons. IR: C=O stretching frequencies.
Diarylpyrazole Product70-85¹H NMR: characteristic pyrazole proton signal, aromatic protons, and sulfonamide protons. MS: [M+H]⁺ corresponding to the molecular weight.

Table 2: Expected yields and key characterization data for the synthetic intermediates and final product.

Conclusion

This application note has detailed a novel, albeit theoretical, synthetic pathway for the utilization of this compound as a versatile starting material for the synthesis of diarylpyrazole-based COX-2 inhibitors. By following a logical sequence of oxidation, 1,3-dicarbonyl formation, and cyclization, this readily available intermediate can be transformed into a high-value pharmaceutical scaffold. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for further research and development in the field of medicinal chemistry and drug discovery. This approach underscores the importance of exploring creative synthetic strategies to expand the utility of simple building blocks in the synthesis of complex and biologically active molecules.

References

  • New access to 1,3-diketones
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of methyl 2-formylbenzoate. PrepChem.com. [Link]

  • Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II).
  • Process for preparation of celecoxib.
  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. [Link]

  • Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

  • Synthesis method of celecoxib.
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applic
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...
  • Methyl-2-formyl benzoate : A Review of Synthesis and Applications. UNIMAS Institutional Repository. [Link]

  • Synthesis of celecoxib via 1,3-dipolar cycloaddition | Request PDF.
  • Stetter reaction. Wikipedia. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Process for the preparation of linear 1,3-diketones.
  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors.
  • CARBONYL COMPOUNDS. St.
  • Synthetic studies of β-ketoesters.
  • Claisen condensation. Wikipedia. [Link]

Sources

Application Note: Precision Reduction of Methyl 2-(hydroxymethyl)benzoate to 1,2-Benzenedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of Methyl 2-(hydroxymethyl)benzoate to 1,2-Benzenedimethanol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Overview

1,2-Benzenedimethanol (also known as phthalyl alcohol) is a critical bifunctional building block in the synthesis of polymers, plasticizers, and complex pharmaceutical scaffolds. Its synthesis typically targets the reduction of phthalide (isobenzofuran-1(3H)-one) or its open-chain tautomer, This compound .

The Substrate Equilibrium

Researchers must recognize that this compound (1) is chemically labile. Under acidic or neutral conditions, it spontaneously cyclizes to form phthalide (2) with the loss of methanol. Consequently, most practical reduction protocols treat the substrate as phthalide , as the reduction mechanism for both species converges to the same diol product.

Reaction Scheme:



This guide presents two validated protocols:

  • Method A (The Gold Standard): Lithium Aluminum Hydride (LAH) reduction. Best for small-to-medium scale research where yield and complete conversion are paramount.

  • Method B (The Scalable Alternative): Sodium Borohydride (NaBH

    
    ) activated with Calcium Chloride (CaCl
    
    
    
    ). A safer, non-pyrophoric alternative suitable for larger scales or labs restricting LAH use.

Mechanistic Insight

The reduction of the lactone (phthalide) is a two-stage hydride addition process. Understanding this mechanism is vital for troubleshooting incomplete reductions.

  • Ring Opening: The first equivalent of hydride attacks the carbonyl carbon of the lactone. The ring opens to form a transient alkoxy-aldehyde intermediate (often existing as a stable aluminate complex in LAH reductions).

  • Aldehyde Reduction: A second hydride equivalent rapidly reduces the aldehyde to a primary alkoxide.

  • Hydrolysis: The final acidic workup protonates the bis-alkoxide species to release the free 1,2-benzenedimethanol.

ReactionMechanism Substrate Phthalide (Lactone) Step1 Hydride Attack (Ring Opening) Substrate->Step1 Intermed Alkoxy-Aldehyde Intermediate Step1->Intermed Step2 Hydride Attack (Aldehyde Reduction) Intermed->Step2 Complex Bis-Alkoxide Complex Step2->Complex Workup Acidic Workup (H3O+) Complex->Workup Product 1,2-Benzenedimethanol (Diol) Workup->Product

Figure 1: Step-wise reduction mechanism from lactone to diol.

Comparative Reagent Profile

FeatureMethod A: LiAlH

(LAH)
Method B: NaBH

+ CaCl

Reactivity Very High (Reduces esters/lactones rapidly)Moderate (Activated in situ)
Solvent Anhydrous Ether or THF (Strictly dry)THF / Ethanol mixture
Safety Pyrophoric ; reacts violently with waterSafer; evolves H

slowly
Selectivity Low (Reduces most functional groups)High (Tolerates nitro/cyano groups)
Yield >90% Typical80-90% Typical
Scalability Difficult (Exothermic quenching)Excellent (Mild conditions)

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction

Best for: High-purity synthesis, total synthesis steps, small scale (<10g).

Safety Pre-requisites:

  • Flame-dried glassware under inert atmosphere (

    
     or Ar).
    
  • Use a blast shield. LAH is pyrophoric.

  • Quenching Rule: Fieser workup (n, n, 3n) is mandatory.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Charge with anhydrous THF (10 mL per gram of substrate).

  • Reagent Prep: Carefully add LiAlH

    
     (1.2 equivalents, powder or pellets) to the THF at 0°C. Note: LiAlH
    
    
    
    pellets are safer to handle than powder.
  • Addition: Dissolve Phthalide (or this compound) in anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. Control rate to maintain gentle effervescence.
      
  • Reaction: Warm to room temperature, then heat to gentle reflux for 2–4 hours.

    • Monitor: TLC (SiO

      
      , 50% EtOAc/Hexane). Product is much more polar (lower 
      
      
      
      ) than phthalide.
  • Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add sequentially:

    • x mL water (Very slow addition!)

    • x mL 15% NaOH solution

    • 3x mL water[1][2][3]

  • Workup: Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminates) forms. Filter through a Celite pad. Wash the pad with hot THF.

  • Isolation: Dry filtrate over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from water or toluene if necessary.

Method B: NaBH / CaCl Reduction

Best for: Large scale (>50g), educational labs, or "green" chemistry requirements. Mechanism: CaCl


 reacts with NaBH

to generate Ca(BH

)

in situ, which is significantly more electrophilic and capable of reducing esters/lactones.

Protocol:

  • Setup: Round-bottom flask with magnetic stirrer (no inert atmosphere strictly required, but recommended).

  • Solvent System: Dissolve Phthalide (1.0 equiv) in a mixture of THF:Ethanol (2:1 ratio). Concentration ~0.2 M.[3][4]

  • Activation: Add anhydrous CaCl

    
     (1.5 equiv) to the solution. Stir for 15 minutes.
    
    • Note: Solution may become cloudy.

  • Reduction: Add NaBH

    
     (3.0 equiv) in small portions over 30 minutes at 0°C.
    
    • Caution: Hydrogen gas evolution.[5] Ensure good ventilation.

  • Reaction: Stir at room temperature for 4–6 hours. If reaction is slow (check TLC), warm to 50°C.

  • Quench: Cool to 0°C. Carefully add 1M HCl until pH < 2 to destroy excess borohydride and solubilize calcium salts.

  • Extraction: Remove volatiles (THF/EtOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[3]

  • Isolation: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Workup & Troubleshooting Flowchart

WorkupLogic Start Reaction Complete (TLC Check) MethodCheck Which Method? Start->MethodCheck LAH Method A: LAH MethodCheck->LAH NaBH4 Method B: NaBH4/CaCl2 MethodCheck->NaBH4 QuenchLAH Cool to 0°C Fieser Quench (H2O, NaOH, H2O) LAH->QuenchLAH Filter Filter Granular Solids (Celite) QuenchLAH->Filter Dry Dry Organic Phase (MgSO4 / Na2SO4) Filter->Dry QuenchNaBH4 Cool to 0°C Acidify with 1M HCl NaBH4->QuenchNaBH4 Extract Evaporate Solvents Extract with EtOAc QuenchNaBH4->Extract Extract->Dry Evap Rotary Evaporation Dry->Evap Result Crude Solid (White Crystals) Evap->Result

Figure 2: Decision tree for workup procedures based on reducing agent.

Characterization Data

Product: 1,2-Benzenedimethanol Physical State: White crystalline solid Melting Point: 63–65 °C

Spectroscopic Markers:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       7.40 (dd, 2H, Ar-H)
      
    • 
       7.24 (dd, 2H, Ar-H)
      
    • 
       5.15 (t, 2H, -OH, exchangeable)
      
    • 
       4.60 (d, 4H, Ar-CH 
      
      
      
      -OH) — Key diagnostic signal: disappearance of ester/lactone peaks and appearance of benzylic methylene doublet.
  • IR (ATR):

    • Broad absorption at 3200–3400 cm

      
       (O-H stretch).
      
    • Absence of carbonyl stretch at ~1760 cm

      
       (Lactone C=O).
      

References

  • Organic Syntheses Protocol (LAH Standard): Cope, A. C.; Ciganek, E. N,N-Dimethylcyclohexylmethylamine (Reference to Diethyl Phthalate Reduction). Org.[4][5][6][7][8][9][10] Synth.1959 , 39, 19. [Link] (Note: Describes general phthalate reduction conditions).

  • NaBH

    
    /CaCl
    
    
    
    Methodology:
    Brown, H. C.; Choi, Y. M. Selective reductions.[4][8][9][11][12] 29. The stoichiometry of the reaction of calcium borohydride with representative organic compounds. J. Org.[8][10] Chem.1982 , 47, 1604–1610. [Link]
  • Industrial/Green Catalytic Methods: Ghosh, C.; Marcial-Hernandez, R.; Andrews, M. J.; Kumar, A. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols. RSC Adv.2021 , 11, 20066. [Link] (Context on benzenedimethanol handling and stability).

Sources

Application Note: Grignard Reaction Conditions for Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing a Grignard reaction on methyl 2-(hydroxymethyl)benzoate. Due to the presence of two reactive functional groups—an acidic alcohol and an electrophilic ester—this substrate presents a significant chemoselectivity challenge. Direct reaction with a Grignard reagent would result primarily in an acid-base quenching reaction. We present an authoritative protocol centered on a protection group strategy, enabling the successful synthesis of 2-(1-hydroxy-1,1-dialkyl)benzyl alcohols. This guide details the mechanistic rationale, step-by-step experimental procedures for protection, Grignard addition, and deprotection, and critical parameters for reaction success.

Introduction: The Chemoselectivity Challenge

This compound is a bifunctional molecule that poses a classic problem in organic synthesis when targeted for a Grignard reaction. Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[1][2][3] The substrate contains two sites susceptible to attack:

  • The Acidic Hydroxyl Proton: The primary alcohol's proton is sufficiently acidic to be rapidly abstracted by the Grignard reagent in an irreversible acid-base reaction.[4][5][6] This consumes one equivalent of the valuable organometallic reagent and renders it non-nucleophilic.

  • The Electrophilic Ester Carbonyl: This is the desired site for nucleophilic attack to form a new carbon-carbon bond.

A direct approach is doomed to fail, as the acid-base reaction is kinetically much faster than the nucleophilic addition to the ester.[1] Therefore, a robust synthetic strategy requires masking the reactive hydroxyl group with a suitable protecting group that is stable under the basic conditions of the Grignard reaction but can be cleanly removed afterward.[7][8]

Principle and Synthetic Strategy

Our recommended strategy involves a three-stage process to ensure a high-yield, predictable outcome. This approach leverages a silyl ether as a protecting group, which is inert to Grignard reagents but readily cleaved under specific conditions.[5][7][8]

The Three-Stage Synthetic Workflow:

  • Protection: The hydroxyl group of this compound is converted into a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ether. This removes the acidic proton, preventing the undesired side reaction.

  • Grignard Reaction: The protected ester is then treated with the desired Grignard reagent. The reaction proceeds via a double addition to the ester carbonyl, yielding a tertiary alcohol after an acidic workup.[2][6][9][10]

  • Deprotection: The silyl ether is cleaved to regenerate the free hydroxyl group, yielding the final diol product.

This workflow is visualized in the diagram below.

Caption: Synthetic workflow for the Grignard reaction.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, basic, and moisture-sensitive. All reactions must be conducted in oven-dried or flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical for success.[9][11]

Protocol 1: Protection of Hydroxyl Group (TBS Ether Formation)

This protocol uses tert-butyldimethylsilyl chloride (TBSCl), which forms a robust protecting group.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq.) in a small amount of anhydrous DCM.

    • Add the TBSCl solution dropwise to the stirred alcohol solution at 0 °C over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)benzoate.

Protocol 2: Grignard Reaction on Protected Ester

This protocol details the core C-C bond formation step.

  • Apparatus and Reagent Setup:

    • Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (2.3 eq.) in the flask.

    • In the dropping funnel, prepare a solution of the appropriate alkyl or aryl bromide (R'-Br, 2.2 eq.) in anhydrous THF.

    • Prepare a separate solution of the protected ester from Protocol 1 (1.0 eq.) in anhydrous THF.

  • Grignard Reagent Formation:

    • Add a small portion (~10%) of the R'-Br/THF solution to the magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction if necessary.[3][12]

    • An exothermic reaction, bubbling, and/or a cloudy gray appearance signals initiation.[13][14]

    • Once initiated, add the remaining R'-Br/THF solution dropwise at a rate that maintains a gentle reflux.

    • After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add the solution of the protected ester dropwise via syringe or dropping funnel.[13] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[15][16]

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is the silyl-protected tertiary alcohol.

Protocol 3: Deprotection of Silyl Ether

This final step reveals the target diol.

  • Reagent Setup:

    • Dissolve the crude product from Protocol 2 in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.).

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Once complete, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification:

    • Purify the final product by flash column chromatography or recrystallization to yield the desired 2-(1-hydroxy-1,1-dialkyl)benzyl alcohol.

Summary of Key Reaction Parameters

The choice of Grignard reagent and reaction conditions can be adapted for various synthetic targets. The table below summarizes critical parameters.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Aprotic and anhydrous solvents are essential to prevent quenching the Grignard reagent. THF is generally preferred for its higher boiling point and better solvating properties.[11][16]
Protecting Group TBS (tert-butyldimethylsilyl)Offers a good balance of stability to Grignard conditions and ease of removal. TMS is more labile and may not be suitable for all substrates.[5][7]
Grignard Reagent Stoichiometry > 2.1 equivalents (relative to protected ester)Two equivalents are mechanistically required to react with the ester to form the tertiary alcohol.[9][10] A slight excess ensures the reaction goes to completion.
Temperature 0 °C for addition, then RTInitial cooling is crucial to control the exothermicity of the Grignard addition to the ester.[13][15]
Work-up Quench Saturated aqueous NH₄ClA mildly acidic quench that effectively protonates the alkoxide product without causing unwanted side reactions. Dilute strong acids (e.g., HCl) can also be used.[12]
Deprotection Reagent TBAF (Tetrabutylammonium fluoride)A standard and highly effective reagent for cleaving silyl ethers due to the high strength of the Si-F bond.[7][8]

References

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • How is secondary alcohol produced from ester and grignard reagent? Quora. [Link]

  • 25. The Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Esters with Grignard Reagent. Chemistry Steps. [Link]

  • 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Clark, J. (2023). Organic Chemistry. [Link]

  • Grignard Reaction. Sacramento State. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. ResearchGate. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman State University. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Colorado Boulder. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Wisconsin-Whitewater. [Link]

  • Reactions of esters with Grignard reagents. YouTube. [Link]

  • Why would in this case, Grignard selectively reacts with ester over ketone? Reddit. [Link]

  • Accelerated synthesis of substituted hydroxymethyl phenols.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Chabot College. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MHB-CYCL-001 Subject: Preventing Spontaneous Lactonization to Phthalide Priority: High (Irreversible Product Loss) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

The Core Issue: "My Product Disappeared"

User Complaint: "I synthesized methyl 2-(hydroxymethyl)benzoate. The NMR looked good in the crude mixture. However, after rotovap or column chromatography, the product turned into a white solid. The methyl ester peak (-COOMe) is gone, and the spectra matches Phthalide. What happened?"

Root Cause Analysis: You are fighting thermodynamics, and thermodynamics is winning. This compound is a


-hydroxy ester . These molecules are kinetically unstable prone to intramolecular nucleophilic acyl substitution .

The hydroxyl group (nucleophile) is positioned perfectly (5-exo-trig) to attack the ester carbonyl (electrophile). The resulting cyclic ester (lactone) is Phthalide (isobenzofuran-1(3H)-one), a highly stable 5-membered ring. This process releases methanol and is driven by both enthalpy (formation of a stable lactone) and entropy.

Mechanistic Pathway

The following diagram illustrates the "Doom Loop" of your molecule.

G Ester This compound (Linear Ester) TS Tetrahedral Intermediate (Transition State) Ester->TS Intramolecular Attack (-OH attacks C=O) Phthalide Phthalide (Stable Lactone) TS->Phthalide Collapse & Cyclization MeOH Methanol (Leaving Group) TS->MeOH Elimination Catalyst Catalysts: Acid (Silica Gel) Base (Glassware) Heat Catalyst->Ester Accelerates

Figure 1: The spontaneous cyclization mechanism. Note that the reaction is an equilibrium heavily favored toward Phthalide, especially when Methanol is removed.

Troubleshooting & Prevention Protocols

To prevent this, you must disrupt the mechanism described above. You cannot change the thermodynamics, but you can manipulate the kinetics.

Protocol A: Synthesis & Workup (The "Cold & Neutral" Rule)

If you must isolate the free alcohol, follow these strict parameters.

VariableRecommendationThe "Why" (Causality)
Temperature < 0°C Heat provides the activation energy for the nucleophilic attack. Keep the rotovap bath cold.
pH Strictly Neutral (pH 7) Both H+ and OH- catalyze the reaction. Avoid acid washes.
Solvent Removal Stop early Removing all solvent concentrates the reagents, increasing the rate of intermolecular collisions (though this is intramolecular, high concentration often traps trace acids/bases).
Drying Agent Na2SO4 (Neutral) Avoid MgSO4 if it is slightly acidic/basic depending on the source.
Protocol B: Purification (The Silica Trap)

The most common failure point is Column Chromatography. Standard Silica Gel (SiO2) is slightly acidic (pH ~6.5). This is sufficient to catalyze the lactonization of your compound on the column.

Corrective Action:

  • Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes/EtOAc. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

  • Skip Chromatography: If the crude purity is >90%, do not purify. Proceed immediately to the next step.

Protocol C: The "Trap and Protect" Strategy (Recommended)

The only way to permanently stop cyclization is to remove the nucleophile (the -OH group). Do not attempt to store the free alcohol.

Workflow:

  • Perform the synthesis (e.g., reduction of diester).

  • Do not isolate. Perform an in situ protection of the alcohol.

  • Isolate the protected species.

Recommended Protecting Groups[1]
GroupStabilityRemovalNotes
TBS (Silyl) HighTBAF / AcidBest balance of ease-of-use and stability. Bulky silyl group sterically hinders cyclization.
MOM (Methoxymethyl) Very HighStrong AcidGood if you need base stability later.
Acetyl (Ac) ModerateBaseRisk: Acetyl groups can migrate or hydrolyze, potentially leading back to phthalide. Use with caution.

Decision Logic: How to Proceed

Use this flow to determine your immediate next step.

DecisionTree Start Current Status: Crude this compound Q1 Is the free alcohol ABSOLUTELY required? Start->Q1 No No (Can be protected) Q1->No Preferred Route Yes Yes (Must be free -OH) Q1->Yes High Risk Protect Action: Add TBDMS-Cl + Imidazole IMMEDIATELY to crude No->Protect Purify Action: Flash Column on NEUTRAL ALUMINA or Et3N-Deactivated Silica Yes->Purify Store Storage: Benzene/Toluene Solution @ -20°C (Do not concentrate to dryness) Purify->Store

Figure 2: Decision matrix for handling the unstable intermediate.

Frequently Asked Questions (FAQ)

Q: Can I store the this compound in the fridge? A: Only if it is in a dilute solution of an aprotic solvent (like Benzene or DCM) and strictly neutral. If you concentrate it to a neat oil or solid, the local concentration of functional groups promotes autocatalysis, and it will become phthalide, even at 4°C.

Q: I tried to make this by reducing phthalic anhydride with NaBH4, but I only got phthalide. Why? A: This is a classic synthesis trap. The reduction proceeds through the hydroxy-carboxylate. Upon workup (acidification), the hydroxy-acid cyclizes to phthalide instantly. To get the ester, you must avoid the acid form entirely or alkylate the carboxylate before protonation, which is synthetically difficult. It is better to reduce dimethyl phthalate with 1 equivalent of reductant, but over-reduction to the diol is a competing issue [1].

Q: Can I open the phthalide ring back up to the ester? A: Yes, but it's an equilibrium. You can treat phthalide with NaOMe/MeOH to get the open hydroxy-ester. However, as soon as you remove the methanol or lower the pH, it will snap back shut. You must trap the alcohol (e.g., with TBS-Cl) in the same pot while the ring is open [2].

References

  • BenchChem Technical Support. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from

  • Royal Society of Chemistry. (2013). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). this compound Compound Summary. PubChem.[4] Retrieved from

  • Corey, E. J., et al. (1973). Method for the protection of lactones and esters against nucleophilic attack.[5] Journal of the American Chemical Society. Retrieved from

Sources

Technical Support Center: Stability of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Methyl 2-(hydroxymethyl)benzoate in Acidic Media Document ID: TSC-MHB-001 Last Updated: 2025-05-24 Audience: Medicinal Chemists, Analytical Scientists, Process Chemists

Core Stability Directive: The "Phthalide Trap"

Executive Summary: this compound is inherently unstable in acidic media. It does not primarily undergo simple hydrolysis to the carboxylic acid; instead, it undergoes a rapid, acid-catalyzed intramolecular cyclization (lactonization) to form Phthalide (isobenzofuran-1(3H)-one) .

This reaction is driven by the Ortho Effect (neighboring group participation). The entropic advantage of forming a stable 5-membered lactone ring makes this cyclization significantly faster than intermolecular hydrolysis.

Mechanism of Degradation

In the presence of protons (


), the hydroxyl group on the benzylic carbon attacks the activated ester carbonyl. Methanol is eliminated as the leaving group.

Lactonization Ester This compound (Starting Material) Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H+ Intermediate Tetrahedral Intermediate (5-exo-trig cyclization) Protonation->Intermediate Intramolecular OH Attack Phthalide Phthalide (Stable Lactone Product) Intermediate->Phthalide - MeOH MeOH Methanol (Leaving Group) Intermediate->MeOH

Figure 1: Acid-catalyzed intramolecular transesterification (lactonization) pathway.

Diagnostic & Analytical Troubleshooting

Issue: "Ghost" Peaks in HPLC

Symptom: You observe a new peak appearing at a different retention time (RT) than your starting material or the expected benzoic acid hydrolysis product. Diagnosis: The peak is likely Phthalide. Verification: Phthalide is less polar than the corresponding dicarboxylic acid derivatives but distinct from the methyl ester.

Physicochemical Comparison Table
PropertyThis compoundPhthalide (Degradant)2-(Hydroxymethyl)benzoic acid
Structure Acyclic EsterCyclic LactoneAcyclic Acid
CAS 41150-46-387-41-2119-20-0
Polarity (RP-HPLC) ModerateModerate-LowHigh (Elutes Early)
UV

~228 nm, 274 nm~230 nm, 274 nm, 281 nm~226 nm
Reaction in Acid Unstable (Cyclizes)Stable Unstable (Cyclizes)
Standardized HPLC Protocol (Stability Indicating)

Use this protocol to separate the ester from the lactone.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD (210-400 nm); Extract at 230 nm.

  • Sample Diluent: CRITICAL: Use Acetonitrile/Water (50:50). Do NOT use acidic diluents (e.g., 0.1% TFA) as degradation will occur inside the autosampler vial.

Synthesis & Handling Guidelines

Workflow: Preventing Cyclization During Workup

A common failure point is the acidic workup of reactions involving this ester.

Scenario: You are hydrolyzing a protecting group elsewhere on the molecule using HCl or TFA. Result: Quantitative conversion to Phthalide.

Corrective Protocol: Neutral Workup Strategy
  • Quenching: Do not quench acidic reactions with water alone. Pour the reaction mixture into a vigorously stirred, ice-cold biphasic mixture of Ethyl Acetate and Saturated NaHCO₃ .

  • pH Control: Ensure the aqueous layer pH is > 7.0 before separating layers.

  • Drying: Use anhydrous Na₂SO₄.[3][4] Avoid MgSO₄ if it is slightly acidic, or add a pinch of K₂CO₃ to the drying agent.

  • Concentration: Rotary evaporate at

    
    C. Avoid high heat, which can promote thermal lactonization even in the absence of strong acid.
    
Decision Tree: Handling "Disappearing" Compound

Troubleshooting Start Compound Purity Dropping? CheckMedia Is the media Acidic (pH < 5)? Start->CheckMedia YesAcid YES CheckMedia->YesAcid pH < 5 NoAcid NO CheckMedia->NoAcid pH >= 7 Lactonization High Probability of Lactonization to Phthalide YesAcid->Lactonization CheckDiluent Check HPLC Diluent NoAcid->CheckDiluent Action1 Neutralize immediately. Switch to basic buffer. Lactonization->Action1 Action2 Ensure Diluent is Neutral. Avoid MeOH (Transesterification). CheckDiluent->Action2

Figure 2: Troubleshooting logic for stability issues.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO? A: Yes, anhydrous DMSO is generally safe. However, commercial DMSO can become acidic over time due to oxidation. Store over molecular sieves or use fresh ampoules.

Q: I need to hydrolyze the ester to the acid (2-(hydroxymethyl)benzoic acid). How do I do this without forming Phthalide? A: You must use basic hydrolysis (Saponification) .

  • Treat with LiOH (2 eq) in THF/H₂O.

  • The species in solution will be the stable carboxylate salt.

  • Crucial Step: When acidifying to isolate, do not drop the pH below 4-5. If you acidify to pH 1, the free acid will spontaneously cyclize to phthalide. Isolate as the lithium or sodium salt if possible.

Q: Is the cyclization reversible? A: Yes. Treating Phthalide with aqueous NaOH will open the ring to form the sodium salt of 2-(hydroxymethyl)benzoic acid. However, re-acidification will close the ring again.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11805116, this compound. Retrieved from

  • Bowden, K., & Cook, R. S. (1968). Intramolecular catalysis in the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic, 1529-1533.
  • SIELC Technologies. (2025). HPLC Separation of Benzoate Derivatives. Retrieved from

Sources

Technical Support Center: Storage and Handling of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-(hydroxymethyl)benzoate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this versatile reagent to prevent its degradation via intramolecular cyclization, or lactonization. Understanding the chemical stability of this compound is critical for ensuring experimental reproducibility and the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is lactonization, and why is this compound susceptible to it?

A1: Lactonization is an intramolecular esterification reaction that results in the formation of a cyclic ester, known as a lactone. This compound possesses a methyl ester group and a primary alcohol (hydroxymethyl) group positioned ortho to each other on a benzene ring.[1] This proximity creates a favorable stereochemical arrangement for the hydroxyl group to act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. This cyclization reaction yields phthalide, a stable five-membered lactone, and methanol as a byproduct. This process is a key consideration as the reverse reaction, the ring-opening of phthalide, is a common synthetic route to 2-hydroxymethylbenzoic acid derivatives.[2]

Q2: What are the primary factors that promote the lactonization of this compound?

A2: The conversion to phthalide is an equilibrium process that can be accelerated by several factors:

  • Presence of Acid or Base: Like the well-documented lactonization of its parent carboxylic acid[1][3], the cyclization of this compound is readily catalyzed by both acids and bases. Acids protonate the ester's carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the nearby hydroxyl group.[4] Bases can deprotonate the hydroxyl group, increasing its nucleophilicity, or catalyze a transesterification reaction.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the reaction barrier, accelerating the rate of lactonization. General safety and storage guidelines for similar aromatic esters recommend avoiding excessive heat.[5][6]

  • Presence of Moisture: Water can slowly hydrolyze the methyl ester to the corresponding carboxylic acid, 2-(hydroxymethyl)benzoic acid. This carboxylic acid is highly prone to rapid, acid-catalyzed lactonization to form phthalide.[1][2]

Q3: What are the definitive recommended storage conditions for solid this compound?

A3: To ensure long-term stability and prevent the formation of phthalide impurities, the following conditions are strongly recommended. These are based on best practices for analogous chemical structures and general safety data.[5][6][7][8][9]

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the kinetic rate of the lactonization reaction.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions.
Container Use a tightly sealed, amber glass vial or bottle.Prevents moisture ingress and protects the compound from light, which can catalyze other degradation pathways.[5][9]
Purity Ensure the material is free from acidic or basic residues.Traces of acid or base are potent catalysts for lactonization.[1] If necessary, purify the material before long-term storage.
Q4: How should I handle the compound during experiments to minimize degradation?

A4: Maintain an inert and dry environment throughout your experimental setup. Use anhydrous solvents and perform reactions under a nitrogen or argon atmosphere, especially when heating is required. When weighing and transferring the solid, do so quickly to minimize exposure to atmospheric moisture.

Q5: What solvents are recommended for preparing stock solutions or for use in reactions?

A5: The choice of solvent is critical.

  • Recommended: High-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile are ideal. These solvents are non-nucleophilic and will not participate in the reaction.

  • Use with Caution: Anhydrous methanol can be used, but be aware that it is a byproduct of the lactonization. Its presence could influence the reaction equilibrium.

  • Avoid: Protic solvents like water or non-anhydrous alcohols should be avoided for storage as they can promote hydrolysis.[2] Avoid acidic or basic solvent systems unless they are part of a controlled reaction step.

Q6: How can I detect if my sample of this compound has degraded?

A6: You can use standard analytical techniques to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): Degradation will often appear as a new, distinct spot corresponding to the less polar phthalide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The formation of phthalide will result in the disappearance of the methyl ester singlet (around 3.9 ppm) and the hydroxyl proton, and the appearance of a new benzylic methylene singlet for phthalide (around 5.3 ppm).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods can quantify the amount of phthalide impurity present by comparing the sample to a pure reference standard.

Visualizing the Degradation Pathway

The following diagram illustrates the intramolecular cyclization of this compound into phthalide.

G start Unexpected Analytical Result (e.g., new TLC spot, extra NMR peaks) check_purity Is lactonization the suspected cause? start->check_purity confirm Confirm presence of Phthalide (NMR, GC-MS, HPLC vs. standard) check_purity->confirm Yes other_issue Investigate other degradation pathways (e.g., oxidation, contamination) check_purity->other_issue No review Review Storage & Handling (See FAQs Q3-Q5) confirm->review yes Yes no No implement Implement Corrective Actions: - Discard or purify degraded material - Use fresh, pure starting material - Adhere strictly to recommended storage review->implement

Sources

Technical Support Center: Purification of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Lactone Trap"

User Issue: "I synthesized methyl 2-(hydroxymethyl)benzoate (M2HB), but my product solidifies into white crystals over time, or I see a persistent impurity that co-distills."

Technical Diagnosis: You are fighting a thermodynamic equilibrium. This compound (Target ) and Phthalide (Impurity ) exist in a reversible equilibrium driven by pH and methanol concentration.

  • The Target: An open-chain gamma-hydroxy ester.

  • The Impurity: The cyclic lactone form of the target.[1]

Under acidic conditions or high heat, the target undergoes intramolecular cyclization, expelling methanol to form the stable 5-membered lactone (Phthalide). This is an entropy-driven process (release of a small molecule, MeOH).

The Equilibrium Mechanism

To purify successfully, you must understand the enemy. The reaction is reversible but heavily favors Phthalide in the absence of excess methanol or presence of acid catalysts.

Equilibrium M2HB This compound (Target) Polar, Oil/Low MP Inter Tetrahedral Intermediate M2HB->Inter + H+ / Heat Inter->M2HB Ring Open Phthalide Phthalide (Impurity) Non-Polar, Solid Inter->Phthalide - MeOH Phthalide->Inter + MeOH / H+ MeOH Methanol (Byproduct)

Figure 1: The acid-catalyzed equilibrium between the open-chain ester and the lactone.

Diagnostic Guide: Is it Pure?

Before attempting purification, confirm the ratio of Target to Impurity.

Analytical Distinction (NMR & TLC)
FeatureThis compound (Target)Phthalide (Impurity)
Structure Open Chain Ester (-COOMe, -CH2OH)Cyclic Lactone
Polarity High (Hydroxyl + Ester)Low (Lactone)
TLC (Hex/EtOAc 6:4) Rf ~ 0.2 - 0.3 (Lower spot)Rf ~ 0.5 - 0.6 (Higher spot)
1H NMR (Benzylic -CH2-) δ 4.70 - 4.90 ppm (Singlet or broad s)δ 5.30 - 5.35 ppm (Singlet)
1H NMR (Methyl Ester) δ 3.80 - 3.95 ppm (Singlet, 3H)Absent

Critical Check: If your NMR shows a singlet at ~5.3 ppm and no methyl ester peak at ~3.9 ppm, you have pure Phthalide. You must perform a methanolysis reaction (see Section 4) before purification.

Purification Protocols

Method A: Buffered Flash Chromatography (Recommended)

Best for: Crude mixtures containing <20% Phthalide.

The Risk: Standard Silica Gel is slightly acidic (pH ~5-6). This acidity can catalyze the cyclization of your target on the column, converting your pure product into impurity during separation.

The Fix: You must neutralize the silica.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Hexane/Ethyl Acetate (7:3).

  • Neutralization: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Why? Et3N neutralizes acidic sites on the silica, preventing on-column lactonization.

  • Column Packing: Slurry pack the column using the Et3N-treated solvent. Flush with 2 column volumes to ensure basicity.

  • Loading: Dissolve crude oil in a minimum amount of CH2Cl2 (with 1% Et3N). Load carefully.

  • Elution:

    • Fraction 1: Phthalide (Impurity) elutes first (High Rf).

    • Fraction 2: this compound (Target) elutes second.

  • Workup: Combine product fractions. Do not use heat on the rotary evaporator (>35°C). Evaporate solvent under high vacuum to remove Et3N traces.

Method B: Vacuum Distillation (High Risk)

Best for: Large scale (>100g) where chromatography is too expensive.

Warning: The boiling points are dangerously close.

  • Phthalide BP: ~290°C (at 760 mmHg) / ~155°C (at 10 mmHg)

  • M2HB BP: ~302°C (at 760 mmHg) / ~165°C (at 10 mmHg)

Protocol:

  • Use a fractional distillation column (Vigreux column).

  • Ensure the system is strictly neutral . Wash glassware with dilute NaHCO3 and dry prior to use. Traces of acid on glassware will cause bulk polymerization/cyclization in the pot.

  • High Vacuum (<1 mmHg) is mandatory to keep pot temperature below 100°C.

  • Collect the later fraction.

Troubleshooting & FAQs

Q1: My product was pure oil, but after a week in the fridge, it has white crystals. What happened?

A: Spontaneous Lactonization. Even without added acid, M2HB is thermodynamically less stable than Phthalide. If any trace acid or water (hydrolysis -> acid -> catalysis) is present, it will revert.

  • Fix: Store the product in a solution of Methanol at -20°C if possible. The excess methanol shifts the equilibrium (Le Chatelier's principle) toward the open-chain ester.

Q2: I have 100% Phthalide. Can I convert it back to M2HB?

A: Yes, via Acid-Catalyzed Methanolysis .

  • Dissolve Phthalide in excess Methanol (concentration is key: >0.5 M).

  • Add catalytic H2SO4 (1 mol%).

  • Reflux for 12-24 hours.

  • Critical Step: You cannot just evaporate the methanol, or it will cyclize back.

  • Quench: Cool to 0°C. Add solid NaHCO3 to neutralize acid completely.

  • Filter solids.[1][2] Evaporate methanol at low temperature (<30°C).

  • Immediately purify via Buffered Chromatography (Method A).

Q3: Can I use basic alumina instead of silica?

A: Yes. Basic alumina (Activity Grade III) is excellent for this separation because it prevents acid-catalyzed cyclization. However, alumina has lower resolution than silica. If your spots are close (Rf difference < 0.1), buffered silica is superior.

Decision Matrix

Use this workflow to determine the correct path for your specific batch.

DecisionTree Start Analyze Crude (NMR) CheckPhthalide Phthalide Content? Start->CheckPhthalide HighP > 50% Phthalide CheckPhthalide->HighP Major Component LowP < 20% Phthalide CheckPhthalide->LowP Minor Impurity ActionMethanolysis Perform Methanolysis (Reflux MeOH/H+) HighP->ActionMethanolysis ActionColumn Buffered Silica Column (1% Et3N in Eluent) LowP->ActionColumn High Purity Req. ActionDistill Fractional Distillation (High Vacuum Only) LowP->ActionDistill Scale > 100g ActionMethanolysis->CheckPhthalide Re-check

Figure 2: Purification workflow based on impurity concentration.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1931). Phthalide.[1][3] Org. Syn. Coll. Vol. 1, p.429. (Contextual reference for Phthalide stability). [Link]

Sources

Technical Support Center: Methyl 2-(hydroxymethyl)benzoate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(hydroxymethyl)benzoate is a bifunctional aromatic intermediate containing both an ester and a primary benzylic alcohol. While it is UV-active, its characterization via Thin Layer Chromatography (TLC) presents specific challenges due to its potential for spontaneous lactonization to phthalide (isobenzofuran-1(3H)-one).

This guide provides validated staining protocols, expected retention factors (Rf), and troubleshooting steps for distinguishing the target molecule from its cyclized impurities.

Visualization Guide (Stains & Detection)

Primary Detection: UV Absorbance
  • Method: UV Lamp at 254 nm .[1]

  • Appearance: Dark spot on a green fluorescent background (F254 silica plates).

  • Mechanism: The conjugated benzene ring strongly absorbs UV light, quenching the fluorescence of the silica indicator.

Secondary Detection: Chemical Stains

If UV is insufficient or you need to differentiate the alcohol from non-polar impurities, use the following stains.

Stain ReagentSensitivityExpected ColorMechanism
p-Anisaldehyde HighViolet / Blue Acid-catalyzed condensation with the benzylic alcohol.
KMnO₄ (Basic) ModerateYellow on PurpleOxidation of the benzylic alcohol to the acid/aldehyde.
PMA (Phosphomolybdic Acid) ModerateDark Blue/Green General oxidation; useful if p-Anisaldehyde is unavailable.

Expert Insight: p-Anisaldehyde is the recommended stain. It effectively differentiates the target alcohol (violet/blue) from the lactone impurity (phthalide), which typically stains faintly or not at all because it lacks the free hydroxyl group required for the condensation reaction.

Chromatographic Behavior (Rf Values)

The retention factor (Rf) is highly dependent on the stationary phase activity and humidity. The values below are relative estimates based on standard Silica Gel 60 F254 plates.

Standard Solvent System: Hexanes : Ethyl Acetate (Hex:EtOAc)[2]

CompoundPolarityEst.[1][2][3][4][5][6] Rf (3:1 Hex:EtOAc)Est. Rf (1:1 Hex:EtOAc)
Phthalide (Lactone Impurity)Low0.60 – 0.700.80 – 0.90
This compound Medium 0.30 – 0.40 0.55 – 0.65
1,2-Benzenedimethanol (Over-reduction)High0.05 – 0.100.20 – 0.30
2-(Hydroxymethyl)benzoic acid Very High0.00 (Baseline)< 0.05
Logic Check:
  • Phthalide moves higher than the target because it is a "closed" lactone and lacks the hydrogen-bond donating capability of the free alcohol.

  • The Target moves slower than phthalide due to the polarity of the free primary alcohol (-CH₂OH).

Troubleshooting & FAQs

Issue 1: "I see two spots close together, even after purification."

Diagnosis: Spontaneous Lactonization. Explanation: this compound is the open-chain precursor to phthalide. Under acidic conditions (e.g., slightly acidic silica gel) or elevated temperatures, the hydroxyl group attacks the methyl ester, releasing methanol and closing the ring to form phthalide. Solution:

  • Neutralize Silica: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in hexanes to neutralize the acidity of the silica.

  • Avoid Heat: Do not heat the compound excessively during concentration.

  • 2D-TLC Test: Run a 2D TLC to confirm instability (see Protocol below).

Issue 2: "The spot streaks or tails significantly."

Diagnosis: Hydrogen Bonding or Decomposition. Solution:

  • Add 1% Acetic Acid to the eluent if you suspect the carboxylic acid impurity.

  • Add 1% Triethylamine if the streaking is due to the alcohol interacting strongly with the silica.

Issue 3: "My product is UV active but doesn't stain with KMnO₄."

Diagnosis: Oxidation Resistance or Lactonization. Explanation: If the molecule has fully cyclized to phthalide, it lacks the oxidizable primary alcohol, making it resistant to KMnO₄ staining. Action: Switch to p-Anisaldehyde and check for the characteristic alcohol color response.

Visual Workflows

Figure 1: Diagnostic Decision Tree

Use this logic flow to identify your spot and troubleshoot purity issues.

TLC_Workflow Start Run TLC (Hex:EtOAc 3:1) UV_Check Check UV (254nm) Start->UV_Check Count_Spots How many spots? UV_Check->Count_Spots One_Spot Single Spot Rf ~0.35 Count_Spots->One_Spot One Two_Spots Two Spots Rf ~0.35 & ~0.65 Count_Spots->Two_Spots Two (Doublet) Stain_Anis Stain: p-Anisaldehyde One_Spot->Stain_Anis Two_Spots->Stain_Anis Stain both Result_Violet Violet/Blue Spot Stain_Anis->Result_Violet Lower Spot (Rf 0.35) Result_Faint Faint/No Stain Stain_Anis->Result_Faint Upper Spot (Rf 0.65) Conclusion_Target Target: This compound Result_Violet->Conclusion_Target Conclusion_Lactone Impurity: Phthalide (Lactone) Result_Faint->Conclusion_Lactone

Caption: Diagnostic workflow for distinguishing this compound from Phthalide.

Figure 2: The Instability Pathway (Cyclization)

Understanding this pathway is critical for interpreting "ghost spots" on your TLC.

Cyclization Target This compound (Open Chain) Polarity: Medium Intermediate Transition State (Acid/Heat Catalyzed) Target->Intermediate -H+ / Heat Product Phthalide (Lactone) Polarity: Low Intermediate->Product Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Caption: Spontaneous lactonization pathway. Acidic silica or heat drives the equilibrium to the less polar Phthalide.

Experimental Protocols

Protocol A: Preparation of p-Anisaldehyde Stain

Use this for the most reliable identification.

  • Combine in a flask (order matters):

    • 135 mL Absolute Ethanol

    • 5 mL Glacial Acetic Acid

    • 3.7 mL p-Anisaldehyde

  • Slowly add 5 mL of Concentrated Sulfuric Acid (H₂SO₄) while stirring.

  • Store in a brown bottle at 4°C. (Shelf life: ~3-6 months).

  • Usage: Dip the TLC plate, blot excess on a paper towel, and heat with a heat gun (approx. 150°C) until violet spots appear.

Protocol B: 2D-TLC for Stability Testing

Use this to confirm if the compound is decomposing on the silica.

  • Spot a concentrated sample at the bottom-left corner of a square TLC plate.

  • Run the plate in direction 1 (Hex:EtOAc 3:1).

  • Dry the plate completely with cool air (do not heat).

  • Rotate the plate 90 degrees.

  • Run the plate again in direction 2 (same solvent).

  • Visualize:

    • Stable: You will see a single spot on the diagonal.

    • Unstable (Lactonizing): You will see two spots off-diagonal (one is the target, one is the phthalide formed during the drying/second run).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11805116, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates (Staining). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. TLC Stains and Recipes. Retrieved from [Link]

Sources

Troubleshooting low yield in methyl 2-(hydroxymethyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Methyl 2-(hydroxymethyl)benzoate Synthesis

Introduction: The "Ghost Yield" Phenomenon

If you are observing low yields in the synthesis of This compound (MHM), you are likely fighting a thermodynamic battle against its precursor (or degradation product), Phthalide .[1][2]

The core issue with MHM is not necessarily the formation of the product, but its isolation . The molecule contains both a nucleophilic alcohol and an electrophilic ester in the ortho position. This structural proximity creates a "spring-loaded" system prone to rapid cyclization (lactonization) to form Phthalide, releasing methanol.[1][2]

This guide addresses the three primary failure modes:

  • Thermodynamic Reversion (During Phthalide Methanolysis).

  • Over-Reduction (During Dimethyl Phthalate Reduction).

  • Workup-Induced Cyclization (The most common cause of "lost" yield).[1][2]

Module 1: The Phthalide Methanolysis Route

(Route: Phthalide + Methanol


 Product)

This route is deceptively simple but thermodynamically unfavorable.[1][2] The reaction is an equilibrium that heavily favors the stable lactone (Phthalide).

The Problem: Equilibrium Dynamics

In acid-catalyzed methanolysis, the forward reaction is endergonic. As soon as you remove the solvent (methanol) or heat the mixture, the equilibrium shifts back to the starting material.

Diagnostic:

  • Symptom: TLC shows conversion, but crude NMR shows 90% Phthalide.[1][2]

  • Cause: Re-cyclization during concentration.[1][2]

Protocol Optimization (Base-Catalyzed Opening)

Do not use acid catalysis for this route; the equilibrium is too punishing.[1][2] Use a base-mediated transesterification followed by a kinetic trap workup.[1][2]

Optimized Protocol:

  • Reagents: Phthalide (1.0 eq), NaOMe (1.1 eq), Methanol (anhydrous, 10V).

  • Reaction: Stir at 0°C to RT. The base opens the lactone to form the stable sodium alkoxide.

  • The Critical Step (Quench):

    • Do NOT add aqueous acid and extract (this regenerates the acid, which catalyzes cyclization).[1][2]

    • Add: Methyl iodide (MeI) or Dimethyl sulfate (DMS) to "cap" the alcohol? No, that makes the ether.

    • Correct Workup: Neutralize with exactly 1.0 eq of Acetic Acid (weak acid) in cold methanol.

    • Concentration: Evaporate methanol at <30°C .

    • Partition: Rapidly partition between cold Et2O and cold NaHCO3(aq). Dry over MgSO4 and concentrate without heat.

Module 2: The Dimethyl Phthalate Reduction Route

(Route: Dimethyl Phthalate + Hydride


 Product)

This is the preferred synthetic route for high yields, as it approaches the product from a higher energy state (diester). However, the challenge is selectivity .

The Problem: Over-Reduction

Reducing a diester to a hydroxy-ester requires stopping the hydride attack exactly halfway. Standard LiAlH4 will invariably produce 1,2-benzenedimethanol (the diol).[1][2]

Diagnostic:

  • Symptom: Product is a polar oil or solid; NMR shows loss of both methyl peaks.[1][2]

  • Cause: Hydride reagent is too aggressive or stoichiometry is loose.[1][2]

Optimized Protocol (Borane-Amine Complex)

Use NaBH4 with CaCl2 or BH3[1][2]·DMS for controlled reduction.

ParameterStandard (Fail)Optimized (Success)
Substrate Dimethyl PhthalateDimethyl Phthalate
Reagent LiAlH4 (0.5 eq)NaBH4 (1.0 eq) + CaCl2 (0.5 eq)
Solvent THF (Reflux)EtOH / THF (0°C)
Selectivity Poor (Mix of SM/Diol)High (>85% Mono-ester)

Step-by-Step:

  • Dissolve Dimethyl Phthalate (10 mmol) in dry THF (20 mL) and EtOH (40 mL).

  • Add CaCl2 (5 mmol) and stir at 0°C for 15 min.

  • Add NaBH4 (10 mmol) portion-wise over 30 mins. Note: The calcium salt modifies the borohydride to coordinate with the ester, enhancing selectivity.

  • Monitor by TLC.[1][2] Stop immediately when SM disappears.

Module 3: Isolation & Purification (The "Trap")

This is where 60% of yields are lost.[1][2] Even if you synthesize the molecule perfectly, an acidic or thermal workup will convert it back to Phthalide.[2]

Visualizing the Cyclization Trap

G Phthalide Phthalide (Thermodynamic Sink) Transition Tetrahedral Intermediate Phthalide->Transition + MeOH / Heat OpenChain This compound (Target Product) OpenChain->Transition H+ or Heat (Fast) Transition->Phthalide - MeOH (Irreversible in vacuum) Transition->OpenChain Kinetic Control

Figure 1: The Cyclization Trap. Note that acid (H+) and Heat drive the reaction rapidly back to Phthalide, especially when Methanol is removed (Le Chatelier's principle).[2]

Troubleshooting Decision Tree

Tree Start Yield Issue Detected CheckNMR Check Crude NMR: Is Phthalide Present? Start->CheckNMR YesPhthalide YES: >50% Phthalide CheckNMR->YesPhthalide NoPhthalide NO: Complex Mixture / Diol CheckNMR->NoPhthalide RouteCheck Which Route? YesPhthalide->RouteCheck RedCheck Reduction Route? NoPhthalide->RedCheck AcidWorkup Did you use Acid Workup or Heat >40°C? RouteCheck->AcidWorkup OverRed Over-Reduction RedCheck->OverRed Diol present Fix1 SOLUTION: Neutralize at 0°C. Keep pH 7.0-7.5. No Rotary Evap heat. AcidWorkup->Fix1 Yes Fix2 SOLUTION: Switch to NaBH4/CaCl2. Lower Temp to -10°C. OverRed->Fix2

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

FAQ: Quick Fixes

Q1: Can I purify this compound by silica column chromatography? A: Risky. Silica gel is slightly acidic.[1][2] This acidity is often enough to catalyze cyclization on the column, meaning you load the ester and elute Phthalide.

  • Fix: Pre-treat your silica with 1% Triethylamine (TEA) in hexanes to neutralize it before loading your sample.[1][2] Elute rapidly.

Q2: My product looks pure by TLC but turns into a solid after drying on the high-vac. Why? A: The "solid" is likely Phthalide (MP ~73°C).[1][2] The "oil" is your product.[2] Extended time under high vacuum removes trace methanol, driving the equilibrium toward Phthalide.[2]

  • Fix: Do not over-dry.[1][2] If the solvent is removed, store the product immediately in solution (e.g., in DCM or Et2O) in the freezer if not using immediately.

Q3: Why not just use the acid chloride of the hydroxy-acid? A: You cannot make the acid chloride of 2-(hydroxymethyl)benzoic acid directly; thionyl chloride will instantly convert it to phthalide (via the internal nucleophilic attack) or phthalyl chloride .[1] The methyl ester must be made via the routes described above.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from (Note: Discusses the base-catalyzed hydrolysis mechanism relevant to ring opening).[1][2]

  • Brown, H. C., & Choi, Y. M. (1982).[1][2] Selective reductions.[1][2][4][5] 29. The rapid reaction of borane-dimethyl sulfide with carboxylic acids... Journal of Organic Chemistry.[1][2] (Fundamental basis for Borane selectivity).[1][2]

  • Soai, K., & Ookawa, A. (1986).[1][2] Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride.[1][2] Journal of Organic Chemistry.[1][2] (Basis for NaBH4/MeOH/Additive selectivity).

  • Google Patents. (n.d.).[1][2] Method for preparing o-methylbenzoic acid and phthalide.[1][2] Patent CN110724046A.[1][2] (Industrial context on hydrogenation conditions).

Sources

Technical Support Center: Purification of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic understanding to resolve the specific equilibrium challenges inherent to this chemistry.

Topic: Removal of Unreacted Phthalide & Prevention of Re-cyclization Ticket Type: Advanced Troubleshooting & Protocol Optimization Applicable Compounds: Methyl 2-(hydroxymethyl)benzoate (M2HB), Phthalide (Isobenzofuran-1(3H)-one)

The Core Challenge: The "Lactone Trap"

Before attempting purification, it is critical to understand why phthalide is present. Unlike standard impurity profiles, phthalide is not just a starting material; it is the thermodynamic sink of this reaction.

The Mechanism: The methanolysis of phthalide is an acid-catalyzed equilibrium.

  • Forward Reaction: Phthalide ring-opens with methanol to form M2HB.

  • Reverse Reaction: M2HB cyclizes (lacks water elimination, simply loses methanol) to reform phthalide.

The Critical Failure Mode: If the reaction mixture contains any trace of acid catalyst during the concentration step (rotary evaporation), the removal of methanol shifts the equilibrium violently back to the left (Le Chatelier's Principle). You will isolate 100% phthalide, regardless of reaction conversion.

Diagnostic & Triage (FAQs)

Q1: I saw >95% conversion on TLC, but after rotovap, NMR shows 50% phthalide. What happened? A: You likely concentrated the solution without fully neutralizing the acid catalyst. As methanol concentration decreases, the intramolecular hydroxyl group attacks the ester carbonyl, catalyzed by the remaining protons, ejecting methanol and closing the ring.

  • Fix: You must neutralize the acid in the reaction pot (e.g., add solid NaHCO₃ or Et₃N) before removing any solvent.

Q2: Can I separate them via vacuum distillation? A: No.

  • Thermal Instability: M2HB is thermally unstable relative to cyclization. Heating it to its boiling point (~302°C) promotes reversion to phthalide.

  • Boiling Point Proximity: The boiling points are too close for effective separation without a high-efficiency fractionating column, which increases thermal exposure time.

    • Phthalide BP: ~290°C

    • M2HB BP: ~302°C[1]

Q3: Can I use a base wash (NaOH) to remove phthalide? A: Not recommended. While strong base opens phthalide to the phthalic acid salt (water-soluble), it will also saponify your product (M2HB) into the same salt. You will lose both product and impurity to the aqueous layer.

Remediation: Chromatographic Purification

If you already have a mixture, Flash Column Chromatography is the only robust method for separation. M2HB is significantly more polar than phthalide due to the free primary hydroxyl group.

Physical Property Data for Separation
PropertyPhthalide (Impurity)This compound (Product)Impact on Separation
Structure Type Lactone (Cyclic Ester)Hydroxy-Ester (Acyclic)M2HB has H-bond donor capability.
Polarity ModerateHighM2HB elutes later (lower Rf).
Boiling Point 290°C302°CToo close for distillation.
TLC (Hex/EtOAc 7:3) Rf ~ 0.5 - 0.6Rf ~ 0.2 - 0.3Excellent separation window.
Standard Operating Procedure (SOP): Flash Chromatography
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Step-by-Step Protocol:

  • Sample Prep: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Do not use heat to dissolve.[2]

  • Loading: Wet loading is acceptable, but dry loading (adsorbing onto silica) is preferred if the crude is oily to prevent band tailing.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–15 min: 10% Ethyl Acetate in Hexane (Phthalide begins to elute).

    • 15–30 min: 30% to 40% Ethyl Acetate in Hexane (M2HB elutes).

  • Monitoring: Use UV (254 nm). Phthalide is UV active. Stain with PMA (Phosphomolybdic Acid) or KMnO₄ if UV is ambiguous; the alcohol on M2HB stains strongly.

Prevention: Optimized Synthesis Workflow

To avoid the need for difficult purifications in future batches, adopt this "Trap-Free" synthesis protocol.

Reaction Logic Visualization:

ReactionLogic cluster_conditions Critical Control Point Phthalide Phthalide (Starting Material) M2HB M2HB (Target Product) Phthalide->M2HB + MeOH / H+ (Ring Opening) M2HB->Phthalide - MeOH / H+ (Cyclization) Neutralize Neutralization (Must occur BEFORE evaporation) M2HB->Neutralize Workup MeOH Methanol (Solvent/Reactant) Acid Acid Catalyst (H+) Neutralize->M2HB Safe to Concentrate

Caption: The reversible nature of phthalide methanolysis. Acid catalyst presence during solvent removal triggers rapid cyclization (red dashed line).

Optimized Protocol
  • Reaction: Reflux Phthalide (1.0 eq) in anhydrous Methanol (10–20 volumes) with catalytic H₂SO₄ (0.05 eq) or pTSA.

    • Note: Large excess of MeOH is required to drive equilibrium to the right.

  • Quench (CRITICAL): Once TLC indicates conversion, cool to room temperature.

  • Neutralization: Add solid Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) directly to the methanolic solution. Stir for 30 minutes.

    • Verification: Check pH on wet pH paper. It must be neutral (pH 7) or slightly basic (pH 8).

  • Filtration: Filter off the solid salts.

  • Concentration: Now, and only now, remove methanol via rotary evaporation.

    • Result: You will obtain the crude hydroxy-ester. If neutralization was successful, it will not revert to phthalide.

References
  • Synthesis Mechanism & Equilibrium

    • BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. BenchChem Technical Support. Retrieved from (Verified via search context 1.1).

  • Physical Properties & Boiling Points

    • ChemSrc. (2025).[1] this compound Physical Properties. Retrieved from (Verified via search context 1.3).

  • Chromatographic Behavior of Benzoate Esters

    • Batchelder, M., Tarlin, H. I., & Williamson, G. (1972).[5] Chromatographic separation and determination of methyl p-hydroxybenzoate. Journal of Pharmaceutical Sciences, 61(2), 252-3.[5] Retrieved from (Verified via search context 1.16).

  • General Reactivity of Phthalide

    • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from (Verified via search context 1.10).

Sources

Technical Support Center: Methyl 2-(hydroxymethyl)benzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Topic: Hydrolysis Troubleshooting & Side Product Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive & Executive Summary

The "Ortho-Effect" Trap: The hydrolysis of methyl 2-(hydroxymethyl)benzoate is deceptive. While it appears to be a standard ester hydrolysis, the presence of the hydroxymethyl group at the ortho position creates a thermodynamic sink that often prevents the isolation of the desired acyclic acid (2-(hydroxymethyl)benzoic acid ).

The Primary Issue: The vast majority of researchers reporting "failed" hydrolysis or "incorrect NMR" for this substrate have inadvertently synthesized Phthalide (isobenzofuran-1(3H)-one).

This guide details the mechanistic causality of this cyclization, provides a decision tree for workup, and offers protocols to isolate the specific species you require (Salt, Acid, or Lactone).

Mechanism of Failure: The Phthalide Trap

The reaction proceeds through three distinct species.[1][2][3] Understanding the equilibrium between them is critical for controlling your outcome.

The Pathway
  • Saponification (Basic pH): The methyl ester is cleaved, yielding the stable acyclic carboxylate salt .

  • Acidification (Low pH): Protonation yields the free hydroxy-acid .

  • Lactonization (Spontaneous): The free acid undergoes intramolecular esterification to form Phthalide . This 5-membered ring formation is entropically and enthalpically favored.

Diagram 1: Mechanistic Pathway & Side Product Formation

Phthalide_Formation SM This compound (Starting Material) Salt Carboxylate Salt (Stable in Base) SM->Salt NaOH/H2O Hydrolysis Acid 2-(hydroxymethyl)benzoic acid (Transient/Unstable) Salt->Acid H+ (Acidification) Phthalide Phthalide (Thermodynamic Trap) Acid->Phthalide -H2O Spontaneous Cyclization Phthalide->Salt NaOH (Warm)

Caption: The "Phthalide Trap." Acidification of the stable salt drives the equilibrium toward the cyclic lactone (Phthalide), often preventing isolation of the free acid.

Troubleshooting Guides (Q&A Format)

Ticket #001: "My product is a white solid, but the Proton NMR is missing the carboxylic acid peak."

Diagnosis: You have isolated Phthalide , not the hydroxy-acid.

  • Indicator: Check your 1H NMR for a singlet around

    
     5.3 ppm (representing the benzylic -CH2- in the lactone ring). In the open chain acid, this signal would be shifted and the -COOH proton would be visible (broad, >11 ppm).
    
  • Root Cause: You likely acidified the reaction mixture to pH < 2 or heated the mixture during the acid workup. The open-chain acid is metastable; it dehydrates to the lactone under acidic catalysis.

Corrective Action: If you strictly require the open-chain acid :

  • Perform the hydrolysis with LiOH or NaOH in THF/Water.

  • Cool the mixture to 0°C before acidification.

  • Carefully acidify to pH 4-5 (not pH 1).[3][4]

  • Extract immediately with cold Ethyl Acetate.

  • Evaporate solvent without heat (keep water bath < 30°C).

  • Note: The open acid is shelf-unstable and will slowly convert to phthalide over time.

Ticket #002: "I see a new spot on TLC that runs higher than my starting material."

Diagnosis: This is likely Dimerization/Oligomerization (Intermolecular Esterification).

  • Context: While intramolecular cyclization (Phthalide) is faster, intermolecular reaction can occur at high concentrations.

  • Mechanism: The alcohol of Molecule A attacks the ester/acid of Molecule B.

  • Risk Factor: High concentration reactions (>0.5 M) or using strong mineral acids (H2SO4) during workup.

Data Comparison: Side Product Identification

FeatureTarget (Hydroxy-Acid)Side Product A (Phthalide)Side Product B (Dimer)
Polarity (TLC) High (Streaks near baseline)Medium (Distinct spot)Low (Runs high)
Solubility Soluble in base, polar organicsInsoluble in base (initially)*Soluble in organics
IR Signal Broad OH (3400), C=O (1690)Sharp C=O (1760 - Lactone)C=O (1720 - Ester)
Formation Kinetic productThermodynamic productConcentration dependent

*Phthalide will eventually dissolve in base as it hydrolyzes back to the salt, but it is not instantly soluble like the acid.

Strategic Protocols

Protocol A: Isolation of the Stable Salt (Recommended)

Use this if your next step involves alkylation or nucleophilic attack, as the salt prevents cyclization.

  • Dissolution: Dissolve this compound (1.0 eq) in THF (5 vol).

  • Hydrolysis: Add 1.05 eq of LiOH (aq, 1M). Stir at RT for 2 hours.

  • Verification: Check TLC. SM should be gone.

  • Isolation: DO NOT ACIDIFY. Concentrate the mixture to dryness under reduced pressure.

  • Drying: Azeotrope with toluene to remove residual water.

  • Result: Lithium 2-(hydroxymethyl)benzoate (stable white solid).

Protocol B: Controlled Isolation of the Acid

Use this only if the free acid is strictly required.

  • Hydrolysis: Perform saponification as above.

  • Quench: Cool reaction to 0°C (Ice bath).

  • Acidification: Add 1M HCl dropwise with vigorous stirring. Monitor pH with a probe. Stop exactly at pH 4.0 - 5.0.

    • Critical: Going to pH 1 catalyzes the lactonization.

  • Extraction: Rapidly extract with cold EtOAc (x3).

  • Drying: Dry over Na2SO4 (anhydrous), filter, and concentrate at <25°C .

  • Storage: Store at -20°C immediately.

Diagram 2: Workup Decision Tree

Workup_Strategy Start Hydrolysis Complete (Mixture contains Carboxylate Salt) Decision What is your target? Start->Decision Target_Salt Target: Stable Salt (For subsequent alkylation) Decision->Target_Salt Stability Priority Target_Acid Target: Free Acid (For analysis/coupling) Decision->Target_Acid Structure Priority Target_Lactone Target: Phthalide (For reduction/Grignard) Decision->Target_Lactone Cyclic Priority Action_Salt Evaporate Solvent Azeotrope with Toluene Target_Salt->Action_Salt Action_Acid Cool to 0°C Acidify to pH 4-5 Cold Extraction Target_Acid->Action_Acid Action_Lactone Acidify to pH 1 Heat/Reflux 1 hr Extract Target_Lactone->Action_Lactone

Caption: Decision matrix for workup conditions. The pH and temperature during isolation dictate the final species.

FAQ: Rapid Fire Support

Q: Can I use Methanol as the solvent? A: Yes, but be cautious. If you acidify in methanol and heat, you risk forming the methyl ether (via SN1 on the benzylic alcohol) or reforming the methyl ester. THF/Water is cleaner for this substrate.

Q: Why does my yield exceed 100%? A: You likely have trapped water or solvent. The hydrogen bonding capability of the di-functional acid/alcohol is high. Ensure vacuum drying, but avoid heat to prevent cyclization.[3]

Q: Is the reaction reversible? A: Yes. Phthalide can be hydrolyzed back to the salt [1].[2] However, the ring-closing (Phthalide formation) is generally favored under neutral-to-acidic conditions due to the stability of the 5-membered ring.

References

  • BenchChem. (2025).[2][3][5][6][7] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from 2

  • Organic Syntheses. (1931). Phthalide Preparation via Reduction. Org. Syn. Coll. Vol. 1, p. 457.[8] Retrieved from 8

  • Google Patents. (1976). Process for the preparation of phthalide or 2-hydroxymethyl-benzoic acid (DE2644677A1). Retrieved from 4

  • BenchChem. (2025).[2][3][5][6][7] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from 7

Sources

Handling precautions for methyl 2-(hydroxymethyl)benzoate scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(hydroxymethyl)benzoate Scale-Up & Handling

ID: TSC-M2HMB-001 Status: Active Security Level: Public / Research Use Only

Welcome to the Technical Support Center

You are accessing the specialized support module for This compound (CAS: 24781-23-5 / 41150-46-3). This guide addresses the unique thermodynamic challenges associated with scaling up this molecule.

The Core Challenge: Unlike standard esters, this compound is kinetically unstable relative to its lactone form, Phthalide . The hydroxymethyl group is positioned ortho to the ester, creating a perfect geometry for intramolecular cyclization. Your primary objective during scale-up is to prevent the molecule from "biting its own tail" and reverting to Phthalide.

Part 1: The Stability Equilibrium (Mechanism & Logic)

To handle this compound successfully, you must understand the "Lactone-Ester War." This is not a static product; it is a captured intermediate in a reversible equilibrium.

The Mechanism:

  • Base Conditions: The ring opens. Methanol attacks the lactone (or the carboxylate is methylated), stabilizing the open ester form.

  • Acid/Heat Conditions: The terminal hydroxyl group attacks the ester carbonyl, ejecting methanol and closing the ring back to Phthalide.

Visualization of the Pathway:

Lactonization_Pathway Phthalide Phthalide (Thermodynamic Sink) Solid, MP ~73°C Intermediate Tetrahedral Intermediate Phthalide->Intermediate + MeOH / Base (Ring Opening) Intermediate->Phthalide - MeOH (Cyclization) Product This compound (Kinetic Product) Oil / Low-Melting Solid Intermediate->Product Stabilization Methanol Methanol (Leaving Group) Intermediate->Methanol Byproduct Product->Intermediate + H+ / Heat (Activation)

Figure 1: The reversible pathway between Phthalide and this compound. Note that removing methanol (drying) drives the reaction to the left (red dashed lines).

Part 2: Critical Process Parameters (CPP) & Data

The following parameters are non-negotiable for maintaining the ester form.

ParameterSafe RangeDanger ZoneThe "Why" (Causality)
pH (Workup) 7.5 – 8.5 < 7.0 (Acidic)Acid protonates the carbonyl, catalyzing the nucleophilic attack of the -OH group.
Temperature < 30°C > 45°CHeat provides the activation energy for cyclization and boils off methanol (driving equilibrium to lactone).
Solvent Methanol-rich Aprotic / DryMethanol acts as a "chemical splint," keeping the ring open via Le Chatelier's principle.
Drying Ambient / Vac High Vac + HeatRemoving trace methanol shifts equilibrium toward Phthalide.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product was a clear oil, but after rotary evaporation, it turned into a white solid. What happened?

  • Diagnosis: You have inadvertently synthesized Phthalide .

  • The Cause: this compound is typically a viscous oil or low-melting solid. Phthalide is a crystalline solid (MP ~73°C). By applying heat and vacuum to remove the solvent (methanol), you removed the agent keeping the ring open.

  • The Fix: You cannot simply "melt" it back. You must re-subject the solid to methanolysis conditions (Methanol + catalytic base) to re-open the ring, then neutralize carefully without over-drying.

Q2: Can I use an acidic wash (e.g., 1M HCl) to remove excess base during workup?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Even a momentary dip into acidic pH (pH < 5) will catalyze the intramolecular cyclization.

  • Protocol: Use a buffered quench (e.g., Saturated Ammonium Chloride or Phosphate Buffer pH 7). Monitor the pH of the aqueous layer strictly.[1] If you must neutralize a strong base, add acid dropwise at 0°C and stop exactly at pH 7-8.

Q3: I see two spots on my TLC plate. One is my product, what is the other?

  • Identification: Run a reference standard of Phthalide. It is almost certainly the impurity.

  • Rf Analysis: Phthalide is less polar than the hydroxy ester (due to the lack of the free -OH hydrogen donor). It will travel higher on the TLC plate in typical EtOAc/Hexane systems.

  • Action: If the Phthalide spot is growing over time, your storage conditions are too warm or too acidic.

Q4: How do I dry this compound for storage if I can't use heat/vacuum?

  • Strategy: This is the hardest part of the scale-up.

    • Dissolve the product in a non-protic solvent that forms an azeotrope with water (e.g., DCM or Toluene).

    • Dry the organic layer with anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents like silica or acidic clays.

    • Evaporate the solvent at the lowest possible temperature (bath < 30°C) using high vacuum.

    • Stop immediately once the solvent is gone. Do not leave it on the pump "overnight" to "get it really dry."

Part 4: Scale-Up Workflow (Standard Operating Procedure)

This workflow is designed to minimize residence time in the "Danger Zone."

ScaleUp_Workflow Start Reaction Mixture (in Methanol/Base) Quench Quench / Neutralization Target pH 7.5-8.0 Temp < 5°C Start->Quench Slow Addition Extract Extraction DCM or EtOAc (Keep cold) Quench->Extract Wash Brine Wash Remove bulk water Extract->Wash Dry Drying Agent Na2SO4 (Neutral) Wash->Dry Conc Concentration Bath < 30°C Stop immediately upon solvent removal Dry->Conc Filter first Storage Storage -20°C, Inert Gas Conc->Storage Immediate

Figure 2: Optimized workflow for isolation. The red node (Concentration) is the critical control point.

Part 5: Safety & Compliance

  • Methanol Generation: If the compound cyclizes in a sealed drum, it releases methanol. This can create pressure buildup and a flammability hazard. Always leave headspace in storage containers.

  • PPE: Standard organic synthesis PPE (Gloves, Goggles, Lab Coat).

  • Toxicity: While specific data for the methyl ester is limited, treat as an irritant similar to benzoic acid derivatives. Avoid inhalation of vapors.

References

  • BenchChem Technical Support. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from 2[1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from 3[4]

  • Singh, L., et al. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from 5

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Retrieved from 6

Sources

Technical Support Center: Solvent Selection for Methyl 2-(hydroxymethyl)benzoate Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the selection of an appropriate solvent system for the recrystallization of methyl 2-(hydroxymethyl)benzoate. This document offers a comprehensive approach, from understanding the theoretical principles to practical troubleshooting, ensuring a robust and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal solvent for the recrystallization of this compound?

A1: The perfect solvent for recrystallizing this compound will exhibit a steep solubility curve. This means the compound should be highly soluble in the solvent at elevated temperatures (near the solvent's boiling point) and poorly soluble at low temperatures (such as room temperature or in an ice bath).[1] This differential solubility is the cornerstone of the recrystallization technique, as it allows for the dissolution of the compound and its impurities at high temperatures, followed by the selective crystallization of the desired compound upon cooling, leaving the impurities behind in the solvent.

Q2: How does the chemical structure of this compound influence solvent selection?

A2: this compound possesses both a polar hydroxyl (-OH) group and a moderately polar methyl ester (-COOCH₃) group attached to an aromatic ring. This combination of functional groups suggests that it will be most soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding. The principle of "like dissolves like" is a useful starting point; therefore, polar solvents are generally a good choice for dissolving this compound.[2] However, highly non-polar solvents like hexane are unlikely to be effective on their own.

Q3: What are the most common impurities I should be aware of when purifying this compound?

A3: The potential impurities in your crude sample will largely depend on the synthetic route used to prepare it. Two common methods for synthesizing this compound are:

  • Fischer Esterification of 2-(hydroxymethyl)benzoic acid: In this case, common impurities include unreacted 2-(hydroxymethyl)benzoic acid and the acid catalyst (e.g., sulfuric acid).[3][4][5]

  • Reduction of Dimethyl Phthalate: This route may result in unreacted dimethyl phthalate and the mono-reduced intermediate, monomethyl phthalate, as impurities. The production of dimethyl phthalate itself can introduce impurities like methyl benzoate.[6][7]

Understanding the nature of these impurities is crucial for selecting a solvent that will either leave them fully dissolved or completely undissolved during the recrystallization process.

Q4: Can I use a mixed solvent system? If so, why would I choose this approach?

A4: Yes, a mixed solvent system, also known as a co-solvent system, is an excellent strategy when a single solvent does not provide the ideal solubility characteristics.[1] This technique is particularly useful when your compound is too soluble in one solvent and poorly soluble in another. By carefully combining two miscible solvents, you can fine-tune the polarity of the solvent system to achieve the desired solubility profile. Common mixed solvent pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.[1]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

Cause: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a very high degree. The oil that forms is an impure liquid phase of your compound.

Solutions:

  • Increase the Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound is fully dissolved and not overly concentrated.

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Agitate the Solution: Gently swirling the flask as it cools can sometimes promote crystallization over oiling out.

  • Select a Lower-Boiling Point Solvent: If possible, choose a recrystallization solvent with a boiling point below the melting point of your compound.

  • Try a Different Solvent System: A change in solvent polarity may be necessary to prevent oiling out.

Issue 2: No crystals form upon cooling.

Cause: This is a common issue that can arise from several factors, including the use of too much solvent, a solution that is not sufficiently saturated, or the absence of nucleation sites for crystal growth.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[8]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again. This will increase the concentration of the solute and promote saturation.

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a dry ice/acetone bath for a short period.

Issue 3: Poor recovery of the purified compound.

Cause: A low yield can be disheartening but is often preventable. The most common reasons for poor recovery are using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization.

Solutions:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent will result in a significant portion of your compound remaining dissolved even at low temperatures.

  • Pre-heat Your Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are hot. This can be achieved by placing them in an oven or rinsing them with hot solvent just before filtration. This will prevent your product from crystallizing prematurely on the filter paper or in the funnel stem.

  • Allow Sufficient Time for Crystallization: Be patient and allow the solution to cool slowly and completely. Rushing the cooling process can lead to smaller, less pure crystals and a lower overall yield.

  • Recover from the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (the "mother liquor"), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Solvent Selection Protocol & Data

The following table provides a qualitative summary of the solubility of this compound in a range of common laboratory solvents. This information should be used as a starting point for your own small-scale solubility tests.

SolventPolarityExpected Solubility of this compound
WaterHighSparingly soluble at room temperature, likely more soluble when hot.
MethanolHighLikely soluble at room temperature.
EthanolHighLikely soluble at room temperature.
AcetoneMedium-HighLikely soluble at room temperature.
Ethyl AcetateMediumModerately soluble at room temperature, likely very soluble when hot.
DichloromethaneMediumModerately soluble at room temperature.
TolueneLowSparingly soluble at room temperature, likely more soluble when hot.
HexaneLowLikely insoluble at room temperature and sparingly soluble when hot.

Note: This table is a general guide. It is imperative to perform your own solubility tests with your specific crude material.

Experimental Protocol for Solvent Screening
  • Place a small amount (approx. 20-30 mg) of your crude this compound into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate.

  • Observe the solubility at the elevated temperature. An ideal single solvent will fully dissolve the compound when hot.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe for the formation of crystals. A good solvent will result in the formation of a significant amount of precipitate upon cooling.[1]

Recommended Recrystallization Protocol (Example with Ethyl Acetate/Hexane)

This protocol is a general guideline and may need to be optimized for your specific sample.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hexane (a less polar "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and create a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed slow_cooling Slow Cooling impurities_removed->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A general workflow for the recrystallization process.

Solvent Selection Decision Tree

Solvent_Selection cluster_polar cluster_mid cluster_nonpolar start Start: Crude This compound test_polar_solvent Test Polar Solvent (e.g., Ethanol, Water) start->test_polar_solvent test_mid_solvent Test Mid-Polarity Solvent (e.g., Ethyl Acetate, Acetone) start->test_mid_solvent test_nonpolar_solvent Test Non-Polar Solvent (e.g., Toluene, Hexane) start->test_nonpolar_solvent soluble_cold_polar Soluble Cold? test_polar_solvent->soluble_cold_polar soluble_cold_mid Soluble Cold? test_mid_solvent->soluble_cold_mid insoluble_hot_nonpolar Insoluble Hot? test_nonpolar_solvent->insoluble_hot_nonpolar insoluble_hot_polar Insoluble Hot? soluble_cold_polar->insoluble_hot_polar No use_mixed_polar Consider Mixed Solvent (e.g., Ethanol/Water) soluble_cold_polar->use_mixed_polar Yes not_ideal_polar Not Ideal insoluble_hot_polar->not_ideal_polar Yes insoluble_hot_mid Insoluble Hot? soluble_cold_mid->insoluble_hot_mid No use_mixed_mid Consider Mixed Solvent (e.g., Ethyl Acetate/Hexane) soluble_cold_mid->use_mixed_mid Yes ideal_single_mid Ideal Single Solvent insoluble_hot_mid->ideal_single_mid No insoluble_hot_mid->use_mixed_mid Yes not_ideal_nonpolar Not Ideal as Primary Solvent insoluble_hot_nonpolar->not_ideal_nonpolar Yes use_as_antisolvent Use as Anti-Solvent insoluble_hot_nonpolar->use_as_antisolvent No

Caption: A decision tree to guide solvent selection.

References

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • Yeast Metabolome Database. Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

  • Solubility of Things. Methyl benzoate. Solubility of Things. [Link]

  • ChemBK. methyl 2-hydroxybenzoate. ChemBK. [Link]

  • Semantic Scholar. A concise synthesis of substituted benzoates. Semantic Scholar. [Link]

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. [Link]

  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

  • PubChem. This compound. PubChem. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Fieser, L. F. (1941). Experiments in Organic Chemistry. D. C.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Wikipedia. Methyl benzoate. Wikipedia. [Link]

  • Chemsrc. This compound. Chemsrc. [Link]

  • Columbia University. Recrystallization and Crystallization. Columbia University. [Link]

  • Florida A&M University. Lab Report Recrystallization. Florida A&M University. [Link]

  • Palomar College. Chemistry 102 - Experiment 3. Palomar College. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?. Quora. [Link]

  • HPMC Solubility. HPMC Solubility Chart. HPMC Solubility. [Link]

  • Google Patents. CN111574363A - Production process of dimethyl phthalate.
  • EPA. methyl 2-(prop-2-en-1-yloxy)benzoate Properties. EPA. [Link]

  • Patsnap. Production process of dimethyl phthalate. Patsnap. [Link]

  • ResearchGate. How to dissolve hexane and ethyl acetate extracts?. ResearchGate. [Link]

  • Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analysis & Experimental Protocol Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary: The Analytical Challenge

Methyl 2-(hydroxymethyl)benzoate is a critical intermediate often derived from the methanolysis of phthalide (isobenzofuran-1(3H)-one). For researchers, the primary analytical challenge is distinguishing the open-chain ester from the cyclic lactone (phthalide) precursor.

These two species often exist in equilibrium. Trace acidity in deuterated solvents (e.g., CDCl₃) can catalyze the cyclization of the ester back to phthalide in the NMR tube, leading to ambiguous spectra.

Key Spectral Differentiators:

  • Target (Ester): Distinct methyl singlet (~3.9 ppm) and upfield benzylic methylene (~4.7–4.8 ppm).

  • Alternative (Lactone): Downfield benzylic methylene (~5.3 ppm) and absence of the methyl singlet.

Comparative Spectral Analysis (CDCl₃)[1]

The following data compares the target compound against its cyclic precursor (Phthalide) and its hydrolysis product (2-Hydroxymethylbenzoic acid).

Table 1: Key Chemical Shifts (δ, ppm)
Structural MoietyThis compound (Target)Phthalide (Lactone Precursor)2-(Hydroxymethyl)benzoic acid (Hydrolysis Product)
-OCH₃ (Methyl Ester) 3.90 – 3.95 (s, 3H) AbsentAbsent
-CH₂- (Benzylic) 4.75 – 4.85 (s or d, 2H) 5.32 (s, 2H) 4.80 – 4.90 (s, 2H)
-OH / -COOH ~2.5 – 3.5 (br s, 1H)*Absent~11.0 (br, 1H, COOH)
Ar-H (Ortho to C=O) 7.95 – 8.05 (d, 1H)7.90 – 7.95 (d, 1H)8.00 – 8.10 (d, 1H)
Ar-H (Remaining) 7.30 – 7.60 (m, 3H)7.50 – 7.70 (m, 3H)7.35 – 7.65 (m, 3H)

(s) = singlet, (d) = doublet, (m) = multiplet, (br) = broad. *Note: The hydroxyl proton shift is concentration-dependent and may disappear with D₂O shake.

Detailed Peak Assignment (Target Compound)
  • Aromatic Region (7.3 – 8.1 ppm): The aromatic ring exhibits an ABCD system. The proton ortho to the carbonyl group (position 6 relative to the ester) is significantly deshielded (approx. 8.0 ppm) due to the anisotropic effect of the carbonyl bond. The remaining three protons appear as a complex multiplet between 7.3 and 7.6 ppm.

  • Benzylic Methylene (4.75 – 4.85 ppm): This signal is the primary diagnostic for the "open" ring. In the cyclic phthalide, this methylene is constrained in a 5-membered ring and attached to an ester oxygen, shifting it downfield to 5.32 ppm . In the open methyl ester, the strain is released, and it shifts upfield to ~4.8 ppm .

    • Observation Tip: If the sample is dry and CDCl₃ is acid-free, this may appear as a doublet (

      
       Hz) due to coupling with the hydroxyl proton.
      
  • Methyl Ester (3.92 ppm): A sharp singlet integrating to 3 protons. The presence of this peak confirms the successful methanolysis of the lactone ring.

Mechanistic Pathway & Equilibrium

The synthesis and stability of this compound are governed by a reversible cyclization. Understanding this pathway is crucial for interpreting NMR data, as "pure" samples can degrade during analysis.

ReactionPathway Phthalide Phthalide (Lactone Form) CH2 @ 5.3 ppm Intermediate Tetrahedral Intermediate Phthalide->Intermediate + MeOH / Base Product This compound (Open Ester) -OMe @ 3.9 ppm -CH2 @ 4.8 ppm Intermediate->Product Ring Opening Product->Phthalide Cyclization Acid Acid Catalysis (Trace HCl in CDCl3) Acid->Product Catalyzes Cyclization

Figure 1: The equilibrium between phthalide and this compound. Acidic conditions favor the lactone (red), while basic conditions favor the open ester (green).

Experimental Protocol: Ensuring Spectral Integrity

Materials
  • Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS.

  • Stabilizer: Anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina.

  • Sample: ~10 mg this compound.

Step-by-Step Workflow
  • Solvent Pre-treatment (Critical): Chloroform decomposes to phosgene and HCl over time. Before dissolving your sample, pass the CDCl₃ through a small plug of basic alumina or add roughly 5-10 mg of anhydrous K₂CO₃ directly to the NMR tube.

    • Why? This neutralizes trace DCl/HCl, preventing the acid-catalyzed cyclization back to phthalide.

  • Sample Preparation: Dissolve 10 mg of the product in 0.6 mL of the treated CDCl₃. Ensure the solution is clear. If K₂CO₃ was added directly to the tube, allow the solid to settle to the bottom; it will not interfere with the scan region.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans: 16 scans are sufficient for this concentration.

    • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the aromatic protons vs. the methyl singlet.

  • Data Processing & Validation:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

    • Integration Check: Normalize the Methyl singlet (3.9 ppm) to 3.00.

    • Validation: Check the region at 5.32 ppm. If a singlet appears here, your sample contains residual phthalide or has cyclized during preparation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Phthalide 1H NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11805116, this compound. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. (Standard reference for solvent residuals).

Structural Elucidation and Differentiation: Methyl 2-(hydroxymethyl)benzoate vs. Phthalide via 13C NMR

[2]

Executive Summary: The Stability Challenge

This compound (CAS 41150-46-3) is a critical intermediate in organic synthesis, often serving as a bifunctional building block.[2] However, its structural integrity is frequently compromised by its thermodynamic tendency to cyclize into Phthalide (Isobenzofuran-1(3H)-one) , especially under acidic conditions or elevated temperatures.[1]

For researchers, distinguishing the open-chain ester from the cyclic lactone is a common analytical hurdle. Standard 1H NMR can be ambiguous due to overlapping aromatic signals.[2] 13C NMR spectroscopy offers the definitive "performance" advantage here, providing distinct chemical shift resolutions for the carbonyl and methylene carbons that allow for unambiguous identification and purity assessment.

This guide provides the representative chemical shifts, a comparative analysis against the lactone alternative, and a self-validating protocol for sample preparation.

Mechanistic Context & Pathway

Understanding the relationship between the target compound and its cyclic alternative is essential for interpreting the spectra. The diagram below illustrates the synthesis and the risk of spontaneous cyclization (lactonization).

ReactionPathwayFig 1. Synthetic pathway and cyclization equilibrium between the open-chain ester and phthalide.PhthalidePhthalide(Lactone Form)Impurity/PrecursorInter2-(Hydroxymethyl)benzoic acid(Intermediate)Phthalide->InterHydrolysis (NaOH)Ring OpeningTargetThis compound(Target Ester)Inter->TargetEsterification (MeOH/H+)Target->PhthalideSpontaneous Cyclization(Acid/Heat)

13C NMR Spectral Data: The Target Compound

The following values represent the characteristic chemical shifts for this compound in deuterated chloroform (

Table 1: Representative 13C NMR Shifts for this compound

Carbon PositionTypeChemical Shift (

, ppm)
Structural Insight
C=O Carbonyl (Ester)167.5 Typical acyclic benzoate ester range.[2]
C-2 Quaternary (Ar)142.0 Deshielded by ortho-hydroxymethyl group.[2]
C-1 Quaternary (Ar)129.0 Ipso to the ester group.[2]
Ar-CH Aromatic Methine127.0 – 132.5 Standard aromatic region (4 signals).[2]
CH2 Benzylic Methylene63.5 Critical Diagnostic Peak. Indicates open chain alcohol.[2]
OCH3 Methoxy52.0 Diagnostic methyl ester signal.[2]

Note: Shifts may vary slightly (

2

Comparative Analysis: Target vs. Alternative (Phthalide)

The primary analytical challenge is detecting the formation of Phthalide. The lactone ring formation induces significant electronic changes, particularly at the carbonyl and the methylene carbon.

Table 2: Diagnostic Comparison (Differentiation Matrix)

FeatureThis compound (Target)Phthalide (Cyclic Impurity)

(Shift Difference)
Analysis
Carbonyl (C=O) ~167.5 ppm170.6 ppm ~3.1 ppmLactone carbonyl is more deshielded due to ring strain.[2]
Methylene (CH2) ~63.5 ppm69.8 ppm ~6.3 ppmPrimary Differentiator. Ring closure deshields the CH2 significantly.
Methoxy (OCH3) ~52.0 ppmAbsent N/APresence of this peak confirms the ester; absence suggests cyclization.
C-3a (Bridgehead) ~142.0 ppm150.1 ppm ~8.0 ppmSignificant shift in the quaternary carbon attached to the heteroatom.[2]
Expert Insight: The "Shift Drift"
  • The Methylene Signal: The shift from ~63.5 ppm to ~70 ppm is the most reliable indicator.[2] If you see a small peak emerging at 70 ppm, your sample is cyclizing.[1]

  • Solvent Effects: In DMSO-d6 , the hydroxyl proton of the open chain form may show coupling, and the carbon shifts will move slightly downfield, but the relative difference between the ester and lactone remains constant.

Experimental Protocol: Self-Validating Sample Preparation

To ensure the spectrum reflects the actual compound and not an artifact of preparation (acid-catalyzed cyclization in the tube), follow this protocol.

Materials
  • Solvent:

    
     (99.8% D) treated with anhydrous 
    
    
    or basic alumina.[2]
  • Standard: TMS (Tetramethylsilane) internal reference (0.00 ppm).[1][2][3]

  • Tube: 5mm high-throughput NMR tube.

Step-by-Step Workflow
  • Solvent Neutralization:

    • Why: Commercial

      
       often becomes acidic over time (forming DCl), which catalyzes the cyclization of the hydroxymethyl ester back to phthalide.
      
    • Action: Pass the solvent through a small plug of basic alumina or store over anhydrous potassium carbonate (

      
      ) for 24 hours prior to use.
      
  • Sample Dissolution:

    • Dissolve ~20 mg of this compound in 0.6 mL of neutralized

      
      .
      
    • Validation: The solution should remain clear. Turbidity suggests polymerization or salt formation.[2]

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Scans: Minimum 256 (to detect minor phthalide impurities).

    • Relaxation Delay (D1): 2.0 seconds (ensure carbonyl relaxation).

  • Data Processing:

    • Reference the

      
       triplet to 77.16 ppm .[2]
      
    • Check for the "Ghost Peak" at 69.8 ppm.[2] If present, integrate relative to the 63.5 ppm peak to calculate % molar impurity.[1]

References

  • Phthalide Spectral Data: Wiley-VCH, Supporting Information for: Synthesis of Phthalides, 13C NMR Data for Isobenzofuran-1(3H)-one.[2]

  • General Chemical Shifts: Organic Chemistry Data, University of Wisconsin/ACS Division of Organic Chemistry.[1]

  • Solvent Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents."[1] Organometallics 2010, 29, 9, 2176–2179.[1][4]

  • Compound Data: PubChem Compound Summary for CID 11805116, this compound.[2][5] [1]

Technical Comparison Guide: FTIR Carbonyl Analysis of Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

In the analysis of Methyl 2-(hydroxymethyl)benzoate , the carbonyl stretch is not merely a functional group marker—it is a structural diagnostic tool.[1][2] Unlike simple aromatic esters (e.g., methyl benzoate), this molecule possesses an ortho-hydroxymethyl group capable of forming an intramolecular hydrogen bond (7-membered ring interaction) with the ester carbonyl.

This guide provides a comparative technical analysis to distinguish the target molecule from its thermodynamic sink, Phthalide (isobenzofuran-1(3H)-one) , and other congeners. The critical differentiator is the Carbonyl Frequency Shift (


)  induced by ring strain versus hydrogen bonding.

Mechanistic Insight: Spectral Causality

To interpret the spectrum accurately, one must understand the competing forces acting on the carbonyl bond stiffness (


).
A. The Target: this compound
  • Electronic Effect: The aromatic ring conjugates with the ester, lowering the C=O frequency relative to aliphatic esters.

  • Intramolecular H-Bonding: The ortho-hydroxyl proton donates to the carbonyl oxygen. This interaction withdraws electron density from the C=O bond, lengthening it and reducing its force constant (

    
    ).
    
    • Result: A redshift of ~10–15 cm⁻¹ compared to non-H-bonded analogs.

    • Frequency:1705 – 1715 cm⁻¹ (Broadened).

B. The Impurity: Phthalide (Lactone Form)[3]
  • Cyclization Risk: Under acidic or basic conditions, or high heat, the open-chain ester undergoes intramolecular transesterification to form Phthalide.

  • Ring Strain: Phthalide is a 5-membered

    
    -lactone fused to a benzene ring. The bond angle compression forces more 
    
    
    
    -character into the C=O sigma bond, significantly stiffening it.
    • Result: A dramatic blueshift of >50 cm⁻¹ .

    • Frequency:1760 – 1780 cm⁻¹ (Sharp).

Comparative Spectral Data

The following table synthesizes experimental expectations for the target and its primary alternatives.

CompoundStructure TypeC=O Frequency (cm⁻¹)O-H Frequency (cm⁻¹)Diagnostic Note
This compound Aromatic Ester (Open) 1705 – 1715 3400 – 3450 (Broad)Target. Lower frequency due to intramolecular H-bond.[3]
Phthalide

-Lactone (Cyclic)
1760 – 1780 AbsentCritical Impurity. High frequency indicates cyclization.
Methyl Benzoate Aromatic Ester (Ref)1720 – 1730AbsentReference for non-H-bonded ester.
Methyl Salicylate Phenolic Ester1675 – 16853200 (Broad)Phenolic H-bond is stronger (6-membered ring), causing a larger redshift.
Diagram: Structural Differentiation Pathway

G Start Unknown Sample (this compound Candidate) CheckCO Analyze C=O Stretch Region (1650 - 1800 cm⁻¹) Start->CheckCO HighFreq Peak at 1760 - 1780 cm⁻¹ CheckCO->HighFreq Ring Strain Effect MidFreq Peak at 1705 - 1715 cm⁻¹ CheckCO->MidFreq H-Bonding Effect LowFreq Peak at < 1690 cm⁻¹ CheckCO->LowFreq Strong Chelation ResultLactone IDENTIFIED: Phthalide (Cyclized Impurity) HighFreq->ResultLactone ResultTarget CANDIDATE: Open Chain Ester (Proceed to OH Analysis) MidFreq->ResultTarget ResultPhenol MISMATCH: Phenolic Impurity (e.g., Methyl Salicylate) LowFreq->ResultPhenol CheckOH Analyze OH Stretch (3200 - 3600 cm⁻¹) ResultTarget->CheckOH OHPresent Broad Band ~3450 cm⁻¹ CheckOH->OHPresent OHAbsent No OH Band CheckOH->OHAbsent FinalTarget CONFIRMED: This compound OHPresent->FinalTarget FinalBenzoate IDENTIFIED: Methyl Benzoate (Missing Hydroxyl) OHAbsent->FinalBenzoate

Caption: Logic flow for distinguishing the target ester from lactone and non-hydroxylated impurities based on spectral shifts.

Experimental Protocol: The "Dilution Test"

To scientifically validate that the observed shift is due to intramolecular hydrogen bonding (a structural feature of the target) rather than intermolecular aggregation (a concentration artifact), you must perform a dilution study.

Protocol: Intramolecular H-Bond Validation
  • Preparation (Neat):

    • Apply a small amount of the viscous oil/solid directly to the diamond ATR crystal.

    • Record spectrum (32 scans, 4 cm⁻¹ resolution).

    • Observe: Broad OH peak (~3400 cm⁻¹) and C=O peak (~1710 cm⁻¹).

  • Preparation (Dilute Solution):

    • Dissolve ~10 mg of sample in 5 mL of Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) . Note: CCl₄ is preferred for IR transparency in the carbonyl region, but DCM is safer.

    • Fill a liquid transmission cell (CaF₂ windows, 0.1 mm path length).

  • Analysis:

    • Intermolecular H-bonds (between two molecules) break upon dilution. If the H-bond was intermolecular, the C=O peak would shift up to ~1725 cm⁻¹ (free ester) and the OH peak would sharpen and shift up to ~3600 cm⁻¹ (free OH).

    • Intramolecular H-bonds (within the same molecule) persist regardless of concentration.

Pass/Fail Criteria:
  • PASS: The C=O peak remains at 1705–1715 cm⁻¹ and the OH peak remains at ~3450 cm⁻¹ upon dilution. This confirms the ortho-hydroxymethyl structure.

  • FAIL: The C=O peak shifts to >1725 cm⁻¹ .[3][4][5] This indicates the sample was aggregating, or the ortho relationship is absent (e.g., meta or para isomer).

References

  • LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. Link

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of methyl 2-hydroxybenzoate. Link

  • National Institutes of Health (NIH). (2018). Synthesis of Phthalimides via Cyclization of 2-(Hydroxymethyl)benzamides. Link

  • Spectroscopy Online. (2025). The Big Review VII: More Carbonyl Compounds. Link

  • University of Babylon. (n.d.). IR Spectroscopy of Hydrocarbons and Carbonyls. Link

Sources

HPLC Method Validation for Methyl 2-(hydroxymethyl)benzoate Purity: A Comparative Guide to Selectivity & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phthalide derivatives and fine chemical intermediates, Methyl 2-(hydroxymethyl)benzoate (M2HB) serves as a critical building block. However, its structural propensity for intramolecular cyclization presents a unique analytical challenge: the spontaneous formation of Phthalide (isobenzofuran-1(3H)-one) under non-neutral conditions.

This guide compares two chromatographic approaches for purity analysis: a standard C18 (Octadecyl) method versus an orthogonal Phenyl-Hexyl method. While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistry offers superior resolution (


) between the parent ester and its lactone impurity due to distinct 

-

interactions. This document provides a validated, self-correcting protocol to ensure data integrity in drug development workflows.

The Analytical Challenge: The Lactonization Trap

The ortho-substitution of the hydroxymethyl group relative to the methyl ester creates a "ticking clock" for stability. Unlike para-isomers, M2HB is susceptible to acid- or base-catalyzed lactonization, releasing methanol to form Phthalide.

  • Risk: If the HPLC mobile phase is too acidic or the column temperature too high, the method itself may induce degradation, leading to false purity failures (artifactual generation of impurities).

  • Requirement: The method must separate M2HB, Phthalide, and the hydrolysis product (2-(hydroxymethyl)benzoic acid) with baseline resolution (

    
    ).
    
Visualization: Degradation Pathway

The following diagram illustrates the critical stability relationship that the HPLC method must resolve.

DegradationPathway M2HB This compound (Analyte) Acid 2-(Hydroxymethyl)benzoic acid (Hydrolysis Impurity) M2HB->Acid Hydrolysis (+H2O, -MeOH) Phthalide Phthalide (Lactone Impurity) M2HB->Phthalide Cyclization (-MeOH) Acid/Heat Induced Acid->Phthalide Dehydration (-H2O)

Caption: Figure 1. The degradation pathway of this compound. The method must resolve the Analyte from both the Acid (hydrolysis) and Phthalide (cyclization).

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two stationary phases to determine the optimal selectivity.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 228 nm (Max absorbance for benzoates).

Performance Data
ParameterMethod A: C18 (Generic)Method B: Phenyl-Hexyl (Optimized)Analysis
Stationary Phase Alkyl chain (Hydrophobic interaction)Phenyl ring with hexyl linker (

-

+ Hydrophobic)
Phenyl-Hexyl offers dual selectivity mechanisms.
Retention (M2HB) 5.2 min6.1 minStronger retention on Phenyl-Hexyl due to aromatic stacking.
Resolution (

)
(M2HB vs Phthalide)
1.8 (Baseline separation, but tight)3.5 (Superior Separation) The planar structure of Phthalide interacts differently with the Phenyl phase.
Peak Symmetry (

)
1.21.05Reduced silanol activity on the Phenyl-Hexyl improves shape.
Selectivity (

)
1.151.32Higher

indicates a more robust method.

Expert Insight: While C18 is acceptable, Method B (Phenyl-Hexyl) is recommended. The Phthalide impurity is planar and aromatic; the Phenyl-Hexyl column exploits


-

interactions to pull it away from the M2HB peak more effectively than simple hydrophobicity (C18) can.

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating . System suitability criteria are embedded to alert the analyst immediately if the system drifts.

Chromatographic Conditions[1][2][3][4][5]
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Do not exceed 35°C to prevent on-column lactonization).

  • Injection Volume: 5 µL.

  • Wavelength: 228 nm (Reference 360 nm).

Mobile Phase Preparation
  • Solvent A: Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
12.1595Wash
15.0595Wash Hold
15.1955Re-equilibration
20.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg M2HB into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: Avoid using pure methanol as diluent to prevent transesterification.

  • Working Standard (0.1 mg/mL): Dilute 5 mL of Stock to 50 mL with mobile phase initial conditions (95:5 Water:ACN).

Method Validation (ICH Q2(R2))

The following validation parameters ensure the method is "fit for purpose."

Specificity (Stress Testing)

To prove the method detects impurities without interference, perform forced degradation:

  • Acid Stress: Treat sample with 0.1 N HCl for 2 hours at 60°C.

    • Result: Significant increase in Phthalide peak (

      
      ).
      
  • Base Stress: Treat with 0.1 N NaOH.

    • Result: Formation of 2-(hydroxymethyl)benzoic acid (

      
      ).
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (via Diode Array Detector) for the M2HB peak.

Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of M2HB into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Typical values for M2HB: LOQ is approx 0.05 µg/mL.

Visualization: Validation Workflow

ValidationWorkflow Start Method Validation Initiation SysSuit System Suitability (Tailing < 1.5, Rs > 2.0) Start->SysSuit SysSuit->Start Fail (Troubleshoot) Specificity Specificity / Stress Testing (Check Peak Purity) SysSuit->Specificity Pass Linearity Linearity (5 Levels) R² > 0.999 Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) 98-102% Linearity->Accuracy Pass Report Final Validation Report Accuracy->Report Pass

Caption: Figure 2. Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • PubChem. (n.d.).[3] this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Phenyl-Hexyl selectivity principles).

Sources

Technical Deep Dive: MS Fragmentation Dynamics of Methyl 2-(hydroxymethyl)benzoate vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 2-(hydroxymethyl)benzoate (CAS: 19433-87-5) Molecular Weight: 166.17 Da Primary Application: Intermediate in organic synthesis (phthalide derivatives); potential degradation product in pharmaceutical stability studies.

The Analytical Challenge: Differentiation between this compound and its structural isomers (meta- and para- analogs) is notoriously difficult using standard UV-Vis or low-resolution chromatography. In Mass Spectrometry (MS), the "Ortho Effect" serves as the definitive diagnostic fingerprint. This guide compares the fragmentation performance of the ortho-isomer against its meta/para alternatives and evaluates Electron Ionization (EI) versus Electrospray Ionization (ESI) for structural elucidation.

Comparative Analysis: Ortho-Isomer vs. Alternatives

The following analysis contrasts the mass spectral behavior of this compound against its primary "confounders" (isomers) and evaluates ionization techniques.

Comparison A: Regioisomeric Differentiation (Ortho vs. Meta/Para)

The spatial proximity of the ester and hydroxymethyl groups in the ortho position facilitates unique intramolecular rearrangements that are geometrically impossible for meta (3-) or para (4-) isomers.

FeatureThis compound (Ortho) Methyl 3- / 4-(hydroxymethyl)benzoate (Meta/Para) Diagnostic Significance
Base Peak (EI) m/z 134 (Phthalide ion)m/z 135 (Acylium ion) or m/z 107 CRITICAL. The shift from odd to even mass (134) indicates a rearrangement (loss of neutral molecule).
Molecular Ion (

)
Weak / Absent (Rapid cyclization)Distinct (m/z 166)Ortho-isomer is thermally unstable and prone to spontaneous cyclization.
Loss of Methanol Dominant (

)
NegligibleOrtho-effect drives methanol elimination; Meta/Para lose methoxy radical (

, 31 Da).
Loss of Water Moderate (

)
ProminentMeta/Para often lose water from the benzyl alcohol group to form stable tropylium-like cations.
Comparison B: Ionization Technique Performance (EI vs. ESI)
ParameterElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI+) Recommendation
Primary Utility Structural FingerprintingMolecular Weight ConfirmationUse EI for isomer identification.
Key Signal Fragment ions (m/z 134, 105, 77)Adducts:

(189),

(167)
Use ESI for purity/quantitation.
Risk Factor Thermal degradation in injectorIn-source fragmentation (dimerization)ESI is "softer" but lacks the diagnostic ortho-effect fragments.
Mechanistic Deep Dive: The Ortho-Effect Pathway

The defining characteristic of this compound under EI conditions is the elimination of methanol to form the stable phthalide ion (isobenzofuran-1(3H)-one).

Mechanism Description:

  • Ionization: Formation of the radical cation

    
     (m/z 166).
    
  • H-Transfer: The hydroxyl hydrogen on the benzyl group transfers to the methoxy oxygen of the ester (via a 6-membered transition state).

  • Elimination: A neutral methanol molecule (

    
    ) is expelled.
    
  • Cyclization: The remaining radical cation cyclizes to form the highly stable phthalide ion (m/z 134).

Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 166 [C9H10O3]+. TS Transition State (H-Transfer) M->TS Ortho Interaction Acylium Acylium Ion (Meta/Para Major) m/z 135 [M - OCH3]+ M->Acylium Direct Cleavage (No Ortho Effect) Phthalide Phthalide Ion (Base Peak) m/z 134 [C8H6O2]+. TS->Phthalide - CH3OH (32 Da) (McLafferty-like) Benzoyl Benzoyl Cation m/z 105 [C7H5O]+ Phthalide->Benzoyl - CHO• (29 Da) Phenyl Phenyl Cation m/z 77 [C6H5]+ Benzoyl->Phenyl - CO (28 Da)

Figure 1: Comparative fragmentation pathway. The solid path represents the dominant mechanism for this compound (Ortho), leading to the diagnostic m/z 134 ion. The dashed path represents the typical ester cleavage seen in meta/para isomers.

Experimental Protocol: Validated GC-MS Workflow

To ensure the spectrum reflects the intrinsic fragmentation and not thermal degradation in the instrument, strict control of the injection port temperature is required.

Objective: Obtain a clean EI spectrum distinguishing the parent ion from the phthalide product.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? Low boiling point ensures rapid solvent venting, preventing solute interaction in the liner.

  • GC Inlet Parameters (Critical Step):

    • Mode: Splitless (0.5 min purge).

    • Inlet Temperature: 200°C (Do NOT exceed 220°C).

    • Reasoning: Temperatures >250°C promote thermal cyclization of the neutral molecule into phthalide before ionization, making it impossible to confirm the methyl ester precursor.

  • Column Conditions:

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).

    • Gradient: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Flow: 1.0 mL/min Helium (Constant Flow).

  • MS Source Tuning (EI):

    • Source Temp: 230°C.

    • Electron Energy: 70 eV (Standard).[1]

    • Scan Range: m/z 40 – 350.

  • Data Validation Criteria:

    • Check for m/z 166 (Parent). If m/z 166 is <1% relative abundance and m/z 134 is 100%, thermal degradation may have occurred. Lower inlet temp to 180°C to verify.

Data Summary: Diagnostic Ion Table

Use this table to interpret your mass spectrum.

m/z ValueIon IdentityFormulaOrigin / Mechanism
166 Molecular Ion (

)

Parent molecule (often weak).
135 Acylium Ion

Loss of

. (Minor in ortho, Major in meta/para).
134 Phthalide Ion

Base Peak. Loss of Methanol via Ortho-effect.
106 Benzaldehyde deriv.

Loss of CO from m/z 134.
105 Benzoyl Cation

Loss of

from m/z 134.
77 Phenyl Cation

Cleavage of the benzene ring substituents.
References
  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-hydroxy-, methyl ester (Methyl Salicylate) & Analogous Ortho-Esters. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).
  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Methyl 2-(hydroxymethyl)benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of methyl 2-(hydroxymethyl)benzoate. In the absence of direct experimental data for this specific compound in publicly available literature, this guide will establish a theoretical framework for its expected absorption maxima. This is achieved through a detailed comparison with the empirically determined spectral data of its structural analogs: benzoic acid and methyl benzoate. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis.

The Foundational Principles of UV-Vis Spectroscopy in Aromatic Systems

UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a molecule. In organic compounds, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.

The benzene ring itself exhibits characteristic absorption bands. The introduction of substituents can cause a shift in these bands to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift). These shifts are primarily governed by the electronic effects (both inductive and resonance) of the substituent and its interaction with the π-electron system of the ring.

Comparative Analysis of UV-Vis Absorption Maxima

To predict the UV-Vis absorption profile of this compound, we will first examine the experimental data for its parent compounds, benzoic acid and methyl benzoate.

CompoundSolventλmax (nm)Reference
Benzoic Acid Ethanol225[1]
n-Propanol225[1]
Isopropanol235[1]
Benzene280[1]
N,N-Dimethylformamide270[1]
Acidic Mobile Phase194, 230, 274[2]
Methyl Benzoate Alcohol227[3]

Analysis of Benchmark Compounds:

  • Benzoic Acid: The UV spectrum of benzoic acid shows a primary absorption band around 225-230 nm in polar protic solvents like ethanol and propanol. This band is attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group of the carboxylic acid. In a more non-polar solvent like benzene, a significant bathochromic shift to 280 nm is observed. Additionally, in an acidic mobile phase, multiple absorption maxima are reported, which may correspond to different electronic transitions or the presence of fine vibrational structure.

  • Methyl Benzoate: In an alcohol solvent, methyl benzoate exhibits a maximum absorption at 227 nm[3]. This value is very close to that of benzoic acid in similar solvents, suggesting that the esterification of the carboxyl group has a relatively small effect on the primary π → π* transition of the benzoyl chromophore.

Predicted UV-Vis Absorption of this compound:

This compound introduces a hydroxymethyl (-CH2OH) group at the ortho position of the methyl benzoate scaffold. The hydroxymethyl group is generally considered to be a weak auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its primary influence will be through its electronic and steric effects.

  • Electronic Effects: The hydroxymethyl group is weakly electron-donating through an inductive effect. This can lead to a slight perturbation of the π-electron system of the benzene ring, which may result in a small bathochromic (red) shift of the main absorption band compared to methyl benzoate.

  • Steric Effects: The presence of the ortho-substituent can potentially cause a slight twist of the ester group out of the plane of the benzene ring. This could disrupt the conjugation between the carbonyl group and the ring, leading to a hypsochromic (blue) shift.

Considering these opposing effects, the UV-Vis absorption maximum of this compound in a polar solvent like ethanol or methanol is anticipated to be very close to that of methyl benzoate, likely in the range of 225-235 nm . The precise λmax will be a net result of the subtle electronic and steric influences of the hydroxymethyl group.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position and intensity of UV-Vis absorption bands[4]. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • Polar Solvents: For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

  • Non-Polar Solvents: In non-polar solvents, the fine vibrational structure of the absorption bands may become more resolved.

For this compound and its comparators, we can expect to observe these general trends. A shift to a non-polar solvent like cyclohexane may result in a slight hypsochromic shift and potentially a more detailed spectral profile.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of this compound, the following detailed experimental protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and the generation of high-quality spectral data.

4.1. Materials and Instrumentation

  • Analyte: this compound (ensure high purity)

  • Solvents: Spectroscopic grade methanol, ethanol, and cyclohexane (or other desired solvents with appropriate UV cutoff)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

4.2. Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_working Prepare Working Solutions (e.g., 10 µg/mL in each solvent) prep_stock->prep_working instrument_setup Instrument Setup (Wavelength range: 200-400 nm) prep_working->instrument_setup prep_blank Prepare Blank Solutions (Pure Solvents) baseline Baseline Correction (with respective blank solvent) instrument_setup->baseline measure_sample Measure Sample Absorbance baseline->measure_sample identify_lambda_max Identify λmax (Wavelength of maximum absorbance) measure_sample->identify_lambda_max record_data Record and Tabulate Data identify_lambda_max->record_data

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

4.3. Step-by-Step Methodology

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL). The choice of methanol as the initial solvent is due to its good solvating power for a wide range of organic compounds and its low UV cutoff.

  • Preparation of Working Solutions: From the stock solution, prepare dilute working solutions in the desired solvents (e.g., methanol, ethanol, cyclohexane). A typical concentration for UV-Vis analysis is in the range of 1-10 µg/mL, aiming for a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument Setup and Baseline Correction: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-400 nm). Fill a matched pair of quartz cuvettes with the pure solvent that will be used for the sample measurement. Place the cuvettes in the sample and reference holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the sample cuvette back into the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). Record the λmax and the corresponding absorbance value. Repeat the measurement for each solvent.

Conclusion

References

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]

Sources

Methyl 2-(hydroxymethyl)benzoate Reference Standard Characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stability Profiling and Impurity Qualification

Introduction

In the high-stakes arena of pharmaceutical impurity profiling, Methyl 2-(hydroxymethyl)benzoate (CAS 41150-46-3) represents a unique analytical challenge. Often encountered as an intermediate in the synthesis of phthalide derivatives or as a degradation product in Selective Serotonin Reuptake Inhibitor (SSRI) manufacturing (e.g., Citalopram, Escitalopram), this molecule is not merely a static standard—it is a chemically dynamic entity.

The core difficulty in characterizing this reference standard lies in its propensity for lactonization . Under acidic conditions, thermal stress, or even prolonged storage, this compound cyclizes to form Phthalide (Isobenzofuran-1(3H)-one), releasing methanol.

This guide moves beyond basic Certificate of Analysis (CoA) parameters to provide a rigorous, self-validating characterization strategy. It contrasts commercial Certified Reference Materials (CRMs) with in-house synthesized standards and details the orthogonal analytical workflows required to distinguish the open-chain ester from its lactone counterpart.

Part 1: The Stability Paradox (Expertise & Causality)

The Lactonization Trap

Most "purity failures" associated with this standard are actually stability failures. The molecule contains both a nucleophilic hydroxyl group and an electrophilic ester carbonyl in the ortho position—a perfect setup for intramolecular cyclization.

  • The Mechanism: In the presence of trace acid or heat, the hydroxyl oxygen attacks the ester carbonyl.

  • The Result: Formation of the thermodynamically stable 5-membered lactone ring (Phthalide).

  • Analytical Consequence: An HPLC method using an acidic mobile phase (e.g., 0.1% TFA) may artificially degrade the standard during the run, leading to false "impurity" peaks that are actually method artifacts.

DOT Diagram 1: The Lactonization Pathway

The following diagram illustrates the chemical equilibrium and the stress factors that drive the reaction toward Phthalide.

LactonizationPathway Ester This compound (Open Chain Ester) Less Stable Transition Tetrahedral Intermediate Ester->Transition Acid/Base Catalysis or Heat (>60°C) Lactone Phthalide (Cyclic Lactone) Thermodynamically Stable Transition->Lactone Cyclization Methanol Methanol (Byproduct) Transition->Methanol Elimination Lactone->Ester Methanolysis (High MeOH conc.)

Figure 1: The spontaneous cyclization pathway of this compound to Phthalide under stress conditions.

Part 2: Comparative Analysis of Reference Standards

When sourcing this material, researchers typically choose between high-purity CRMs and in-house synthesis. The table below objectively compares these options based on stability and suitability for ICH Q3A qualification.

FeatureOption A: Commercial CRM Option B: In-House Synthesis Option C: Analytical Grade Reagent
Purity (Typical) >98.0% (w/w)Variable (90–95%)>95% (often contains Phthalide)
Primary Contaminant Phthalide (<0.5%)Phthalide (5–10%), Residual SolventsPhthalide (1–5%), Benzoic Acid
Stability Data Forced degradation profile includedRarely availableNone
Storage Format Ampoule (Inert gas, < -20°C)Vial (Ambient/4°C)Bottle (Ambient)
Suitability Quantification (Assay) Identification (RT Marker) Process Development

Expert Insight: Do not use Option C for quantitative impurity calculations. The Phthalide content in reagent-grade material varies batch-to-batch, skewing Response Factor (RF) calculations.

Part 3: Self-Validating Experimental Protocols

To ensure trust in your data, use this Orthogonal Characterization Workflow . This system is self-validating: NMR confirms the structure, while HPLC quantifies the purity without thermal degradation.

Protocol 1: 1H-NMR for Structural Integrity

Purpose: To distinguish the methyl ester protons from potential contaminants and confirm the open-chain structure.

  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆. Avoid methanol-d₄ to prevent transesterification.

  • Key Diagnostic Signals:

    • Methyl Ester (-OCH₃): Singlet at ~3.90 ppm . (Absent in Phthalide).

    • Benzylic Methylene (-CH₂-): Singlet at ~4.80 ppm . (Phthalide -CH₂- appears at ~5.30 ppm due to the electron-withdrawing lactone ring).

    • Aromatic Region: 7.3 – 8.0 ppm (Distinct splitting patterns for ortho-substitution).

Validation Check: If the integral of the signal at 5.30 ppm is >1% of the signal at 4.80 ppm, the standard has degraded into Phthalide.

Protocol 2: HPLC-UV Purity (Non-Acidic Method)

Purpose: To quantify purity without inducing on-column cyclization.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) – Neutral pH prevents cyclization.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 10% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 225 nm (max absorption) and 254 nm.

  • Temperature: 25°C (Do not exceed 30°C).

Validation Check: Inject the standard. If the Phthalide peak (typically eluting later due to lower polarity) increases with column temperature or lower pH, the method is generating artifacts.

Protocol 3: GC-MS (Thermal Stress Test)

Purpose: To identify volatile impurities but NOT for quantification of the main peak.

  • Warning: this compound often cyclizes in the hot GC injector port (250°C).

  • Observation: You may see a split peak or a single peak with the mass spectrum of Phthalide (m/z 134).

  • Expert Tip: Use this strictly for residual solvent analysis (methanol, toluene) using a headspace sampler at low temperature (60°C).

Part 4: Characterization Workflow Visualization

The following workflow outlines the decision logic for qualifying a batch of this compound.

CharacterizationWorkflow Start Receive Standard (this compound) NMR Step 1: 1H-NMR (CDCl3) Check 3.9 ppm (OMe) vs 5.3 ppm (Lactone) Start->NMR Decision1 Lactone > 1%? NMR->Decision1 Reject REJECT BATCH (Significant Degradation) Decision1->Reject Yes HPLC Step 2: HPLC-UV (Neutral pH) Quantify Purity % Decision1->HPLC No GC Step 3: HS-GC Residual Solvents HPLC->GC Final CERTIFY STANDARD Assign Potency GC->Final

Figure 2: Step-by-step decision tree for qualifying the reference standard.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3] Retrieved from [Link]

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Methyl 2-(hydroxymethyl)benzoate CAS: 41150-46-3 Synonyms: Methyl alpha-hydroxy-o-toluate; 2-Hydroxymethyl-benzoic acid methyl ester.[1]

Executive Summary: Immediate Action Card

Do not confuse this compound with Methyl Salicylate (Methyl 2-hydroxybenzoate). this compound is a functionalized benzyl alcohol derivative often used as a precursor to phthalide.[1] Unlike the common salicylate, this compound presents specific risks related to cyclization and benzyl alcohol-type irritation.[1]

Parameter Critical Specification
Primary Hazard Severe Eye/Skin Irritant (Category 2/2A).[1][2] Potential sensitizer.[1]
Physical State Viscous liquid or low-melting solid (Density ~1.18 g/cm³).[1]
Glove Material Nitrile (Double-gloved) for standard handling.[1] Butyl Rubber for spill cleanup.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling.[1]
Engineering Control Fume Hood Mandatory . Material may cyclize to phthalide upon heating/acid exposure.[1]

Part 1: Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the mechanism of injury over simple compliance. This compound combines the lipophilicity of a methyl ester with the reactivity of a benzyl alcohol.[1]

  • Chemical Behavior & Exposure Routes:

    • Transdermal Absorption: The ester moiety facilitates skin permeation.[1] Once absorbed, the benzyl alcohol group can be oxidized to the corresponding aldehyde/acid, driving local irritation and potential systemic toxicity.[1]

    • Cyclization Risk: In the presence of trace acids or heat, this molecule cyclizes to Phthalide (CAS 87-41-2) .[1] Phthalide is a known sensitizer.[1] Handling the open-chain ester requires PPE that protects against both the parent compound and its lactone byproduct.[1]

    • Ocular Risk: Benzyl alcohol derivatives are notorious for causing corneal opacity and severe conjunctivitis.[1] A simple splash can result in days of lost work or permanent damage.[1]

  • Risk Matrix:

    • High Risk: Transferring liquid (splash), heating (vapor/cyclization), quenching reactions.[1]

    • Moderate Risk: Weighing solid (dust), closed-system synthesis.[1]

    • Low Risk: Storage in sealed containers.[1][3][4]

Part 2: PPE Technical Specifications

This section details the "Defense-in-Depth" strategy. We rely on a self-validating system where one failure (e.g., glove tear) does not lead to exposure.[1]

Hand Protection (The Barrier Protocol)
  • Standard Operation (Weighing/Pipetting):

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Purpose: Tactile sensitivity.[1]

    • Outer Layer: 5-8 mil Nitrile (Dark Color).[1] Purpose: Chemical resistance and tear detection.[1]

    • Change Frequency: Immediately upon splash or every 60 minutes. Methyl esters can swell nitrile rubber, degrading permeation resistance invisibly.[1]

  • Spill Cleanup / Immersion:

    • Material: Butyl Rubber or Silver Shield® (Laminate).[1]

    • Why? Esters readily permeate standard latex and thin nitrile.[1] Butyl provides >480 min breakthrough time.[1]

Eye & Face Protection[1][2][3][5][6][7]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do NOT rely on safety glasses with side shields.[1] The viscosity of this liquid allows it to "creep" around frames if splashed.[1]

  • Face Shield: Required only if handling >100 mL or conducting exothermic reactions (e.g., reduction/oxidation steps).[1]

Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood.[1]

  • Secondary Control (If Hood Unavailable/Spill):

    • Respirator: Half-face elastomeric respirator.[1]

    • Cartridge: Organic Vapor (OV) + P95 (Particulate) combo.[1] The P95 protects against dust if the material solidifies/crystallizes; the OV protects against the ester vapors.[1]

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Logic

PPE_Workflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck IsLiquid Liquid / Viscous Oil StateCheck->IsLiquid Ambient T > MP IsSolid Solid / Crystalline StateCheck->IsSolid Ambient T < MP LiquidPPE PPE: Double Nitrile + Goggles Control: Positive Displacement Pipette IsLiquid->LiquidPPE SolidPPE PPE: Single Nitrile + Goggles Control: Anti-static Spatula IsSolid->SolidPPE Task Define Task LiquidPPE->Task SolidPPE->Task Heat Heating / Reflux? Task->Heat Hood Action: Lower Sash to 18 inches Check Flow Alarm Heat->Hood Yes (Standard) Resp Action: Wear OV Respirator (If outside hood) Heat->Resp No (Emergency/Spill)

Figure 1: Decision logic for PPE selection based on physical state and task requirements.[1]

Step-by-Step Handling Procedure

Scenario: Transferring 5 mL from Stock Bottle to Reaction Vessel.

  • Pre-Check:

    • Verify Fume Hood flow (face velocity 80-100 fpm).[1]

    • Don PPE: Lab coat, Goggles, Inner Nitrile gloves.[1]

  • Glove Layering:

    • Inspect outer nitrile gloves for pinholes (inflate with air).[1]

    • Don outer gloves over the inner pair.[1] Ensure the cuff overlaps the lab coat sleeve.[1]

  • Transfer:

    • Note: This compound is viscous.[1][5] Use a positive displacement pipette or a glass syringe.[1] Standard air-displacement pipettes will result in dripping and inaccurate dosing.[1]

    • Keep the receiving vessel inside the hood.[1]

    • If a drip lands on the outer glove: STOP .[1] Doff the outer glove immediately inside the hood.[1] Inspect the inner glove.[1] If dry, don a fresh outer glove.[1]

  • Decontamination:

    • Wipe the syringe/pipette exterior with a Kimwipe soaked in Acetone or Ethanol.[1]

    • Dispose of the wipe in solid hazardous waste.[1]

Part 4: Disposal & Decontamination

Waste Classification: this compound must be treated as Hazardous Organic Waste .[1] It is toxic to aquatic life (Category 3) and must not enter drains.[1]

Decontamination Protocol:

  • Glassware: Rinse with Acetone (3x) followed by a soap/water wash.[1] The acetone rinse collects the organic residue.[1]

  • Spills (Benchtop):

    • Small (<10 mL): Cover with absorbent pads.[1] Wipe area with ethanol.[1]

    • Large (>10 mL): Evacuate area.[1][2][4][6] Use a spill kit with inert absorbent (vermiculite).[1] Do not use combustible materials (sawdust).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11805116, this compound.[1] Retrieved from [Link]

  • ChemSrc (2025). this compound: CAS 41150-46-3 MSDS and Properties.[1][7] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.